Product packaging for Esculentoside C(Cat. No.:CAS No. 65931-92-2)

Esculentoside C

Cat. No.: B150126
CAS No.: 65931-92-2
M. Wt: 811.0 g/mol
InChI Key: NMDFCFOQBAHNPV-RFTJXAPBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Esculentoside C has been reported in Phytolacca acinosa and Phytolacca americana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H66O15 B150126 Esculentoside C CAS No. 65931-92-2

Properties

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O15/c1-37(36(52)53-6)13-15-42(35(50)51)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(39(3,20-44)25(38)9-12-41(26,40)5)57-33-31(48)29(46)24(19-54-33)56-34-32(49)30(47)28(45)23(18-43)55-34/h7,22-34,43-49H,8-20H2,1-6H3,(H,50,51)/t22-,23+,24+,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDFCFOQBAHNPV-RFTJXAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109702
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65931-92-2
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65931-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Esculentoside C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentoside C, a triterpenoid saponin found in plants of the Phytolacca genus, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound. It details experimental protocols for its isolation and purification and summarizes its biological activities with a focus on its anti-inflammatory effects and underlying signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and further research.

Discovery and Natural Sources

This compound was first identified as a constituent of Phytolacca acinosa Roxb., a perennial herb belonging to the Phytolaccaceae family.[1][2] This plant, commonly known as Indian poke, has a history of use in traditional medicine for treating various ailments, including inflammation and edema.[1] Subsequent phytochemical investigations have confirmed the presence of this compound and other related triterpenoid saponins, such as Esculentosides A, B, D, H, S, T, and U, in the roots and other parts of P. acinosa.[1][2] The roots of Phytolacca americana (American pokeweed) have also been identified as a natural source of this compound.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s) Containing this compound
Phytolacca acinosa Roxb.PhytolaccaceaeRoots[1][2]
Phytolacca americana L.PhytolaccaceaeRoots

Quantitative analysis of the yield of this compound from these natural sources is not extensively reported in the available literature. However, the general procedure for obtaining crude extracts suggests that the concentration of triterpenoid saponins is highest in the roots.

Experimental Protocols

Extraction
  • Plant Material Preparation: Air-dried and powdered roots of Phytolacca acinosa are used as the starting material.

  • Solvent Extraction: The powdered root material is extracted with 75% ethanol at room temperature.[1] This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to obtain a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Fraction Selection: The n-butanol fraction, which is enriched with saponins, is collected for further purification.

Isolation and Purification
  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column.

  • Elution Gradient: The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing compounds with similar TLC profiles are combined and may require further purification steps, such as repeated column chromatography or preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Isolation & Purification Powdered Roots Powdered Roots 75% Ethanol Extraction 75% Ethanol Extraction Powdered Roots->75% Ethanol Extraction Crude Extract Crude Extract 75% Ethanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning n-Butanol Fraction n-Butanol Fraction Solvent Partitioning->n-Butanol Fraction Silica Gel Chromatography Silica Gel Chromatography n-Butanol Fraction->Silica Gel Chromatography Fractions Fractions Silica Gel Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Figure 1: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on related esculentosides, particularly Esculentoside A and B, provides strong indications of its potential anti-inflammatory effects.

Anti-inflammatory Activity

Studies on Esculentoside A and B have demonstrated their ability to inhibit the production of pro-inflammatory mediators in various cell models. For instance, Esculentoside B has been shown to suppress the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] It also reduces the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[3] Although specific IC50 values for this compound are not available in the literature, the structural similarity to other bioactive esculentosides suggests it likely possesses comparable anti-inflammatory properties.

Signaling Pathways

The anti-inflammatory effects of related esculentosides are primarily attributed to their modulation of key intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

3.2.1. NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies on Esculentoside B have shown that it can inhibit the nuclear translocation of NF-κB and the phosphorylation of IκB.[3] This suggests that this compound may exert its anti-inflammatory effects by suppressing the activation of the NF-κB pathway.

G Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Pro-inflammatory Stimuli (e.g., LPS)->IKK This compound This compound This compound->IKK Inhibition IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition IκB-P IκB (P) IκB->IκB-P Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Proteasomal Degradation Proteasomal Degradation IκB-P->Proteasomal Degradation Proteasomal Degradation->NF-κB Release Nucleus Nucleus Nuclear Translocation->Nucleus Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Activation G Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Pro-inflammatory Stimuli (e.g., LPS)->MAPKKK This compound This compound JNK JNK This compound->JNK Inhibition of Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPKK->p38 MAPKK->JNK ERK ERK MAPKK->ERK p38-P p38 (P) p38->p38-P JNK-P JNK (P) JNK->JNK-P ERK-P ERK (P) ERK->ERK-P Transcription Factors Transcription Factors p38-P->Transcription Factors JNK-P->Transcription Factors ERK-P->Transcription Factors Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression

References

Preliminary Biological Activity Screening of Esculentoside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside C, and its more extensively studied analogue Esculentoside A (EsA), are oleanane-type triterpenoid saponins isolated from the roots of plants such as Phytolacca esculenta.[1] These natural compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. Preliminary screenings have revealed promising anti-inflammatory, anticancer, and antioxidant properties, positioning them as potential candidates for further therapeutic development.[1] This guide provides a comprehensive overview of the initial biological activity screening of this compound/A, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of related research.

Anticancer Activity

Esculentoside A has demonstrated significant antiproliferative effects against various cancer cell lines, particularly human colorectal cancer cells.[2] The activity is characterized by growth inhibition, induction of cell cycle arrest, and a reduction in the clonogenic potential of cancer cells.

Quantitative Data: Anticancer Effects of Esculentoside A
ParameterCell LineConcentrationResultReference
IC₅₀ HT-29 (Colon)16 μM-[2]
HCT-116 (Colon)16-24 μM-[2]
SW620 (Colon)16-24 μM-[2]
Colony Formation HT-29 (Colon)16 μM59% Inhibition[2]
Cell Cycle Arrest HT-29 (Colon)16 μM↑ G1 Phase Cells (22.68% to 54.23%)[2]

Experimental Workflow: In Vitro Anticancer Screening

cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Treatment & Incubation cluster_analysis Phase 3: Data Acquisition & Analysis CULTURE 1. Culture Colorectal Cancer Cells (e.g., HT-29) SEED 2. Seed Cells into 96-well Plates (Viability) & 6-well Plates (Colony) CULTURE->SEED TREAT 3. Treat Cells with varying concentrations of Esculentoside A SEED->TREAT INC_VIABILITY 4a. Incubate for 24-72h (Viability Assay) TREAT->INC_VIABILITY INC_COLONY 4b. Incubate for 14 days (Colony Formation) TREAT->INC_COLONY CCK8 5a. Add CCK-8 Reagent & Measure Absorbance at 450 nm INC_VIABILITY->CCK8 STAIN 5b. Fix, Stain Colonies (Crystal Violet) & Count INC_COLONY->STAIN CALC_IC50 6a. Calculate Cell Viability % & Determine IC50 CCK8->CALC_IC50 CALC_INHIB 6b. Calculate % Inhibition of Colony Formation STAIN->CALC_INHIB

Caption: Workflow for assessing the in vitro anticancer activity of Esculentoside A.

Anti-inflammatory Activity

The anti-inflammatory properties of Esculentoside A are well-documented, primarily involving the suppression of key inflammatory mediators and signaling pathways in immune cells like microglia and macrophages.[3][4]

Quantitative Data: Anti-inflammatory Effects of Esculentoside A
Target/AssayCell TypeStimulantEffect of Esculentoside AReference
Pro-inflammatory Mediators BV2 MicrogliaLPS↓ NO, PGE2 Production[3]
Murine MacrophagesLPS / A₂₃₁₈₇↓ PGE2 Production (at 10 µmol/L)[4]
Pro-inflammatory Gene Expression BV2 MicrogliaLPS↓ iNOS, COX-2 mRNA[3]
Pro-inflammatory Cytokines BV2 MicrogliaLPS↓ TNF-α, IL-1β, IL-6, IL-12[3]
Primary MicrogliaAβ₁₋₄₂↓ TNF-α, IL-1β, IL-6[3]
Signaling Pathways BV2 MicrogliaLPS↓ NF-κB p65 Translocation[3]
BV2 MicrogliaLPS↓ MAPK Phosphorylation[3]
BV2 MicrogliaLPS↓ NLRP3 Inflammasome Activation[3]

Signaling Pathway: Inhibition of NF-κB by Esculentoside A

LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα - p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_p65->p_IkBa p65_p50 p65/p50 (Active NF-κB) p_IkBa->p65_p50 Degradation of IκBα & Release of p65/p50 NUCLEUS Nucleus p65_p50->NUCLEUS Translocation GENES Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NUCLEUS->GENES Upregulates EsA Esculentoside A EsA->IKK Inhibits

Caption: Esculentoside A inhibits the LPS-induced NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary screening of this compound/A.

Cell Viability Assay (CCK-8 Method)

This assay determines the effect of a compound on cell proliferation and cytotoxicity.

  • Cell Seeding : Plate cancer cells (e.g., HT-29) in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.[2]

  • Incubation : Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment : Prepare serial dilutions of this compound/A in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation : Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[2]

  • Final Incubation : Incubate the plates for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange hue.

  • Measurement : Measure the optical density (absorbance) at 450 nm using a microplate reader.[2]

  • Calculation : Calculate cell viability using the formula:

    • Viability (%) = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100

  • Data Analysis : Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and proliferative capacity.

  • Cell Seeding : Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates.[2]

  • Treatment : After 24 hours of incubation for attachment, treat the cells with various concentrations of this compound/A.

  • Incubation : Incubate the plates for an extended period (e.g., 10-14 days) at 37°C and 5% CO₂, allowing colonies to form.[2] The medium can be changed every 3-4 days if necessary.

  • Fixation : Once visible colonies have formed (typically >50 cells), carefully wash the wells with Phosphate-Buffered Saline (PBS). Fix the colonies by adding 1 mL of a fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol) and incubating for 15-20 minutes.

  • Staining : Remove the fixative and add 1 mL of 0.5% crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.[2]

  • Washing & Drying : Gently wash the plates with water to remove excess stain and allow them to air dry completely.

  • Analysis : Photograph the plates and count the number of colonies in each well. Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.

Measurement of Inflammatory Mediators (NO and Cytokines)

This protocol outlines the process for evaluating the anti-inflammatory effects on macrophage-like cells.

  • Cell Seeding : Plate murine macrophage cells (e.g., RAW 264.7 or BV2 microglia) in 24-well or 96-well plates and allow them to adhere overnight.

  • Pre-treatment : Treat the cells with various concentrations of this compound/A for 1-2 hours before stimulation.

  • Stimulation : Induce an inflammatory response by adding an inflammatory agent, typically Lipopolysaccharide (LPS, e.g., 1 µg/mL), to the wells (excluding the negative control).[3]

  • Incubation : Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection : After incubation, carefully collect the cell culture supernatant from each well for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay) :

    • Mix 50 µL of the collected supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA) :

    • Measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[3]

Conclusion

This compound and its analogues exhibit a compelling range of biological activities that warrant further investigation. The preliminary data strongly suggest potent anticancer and anti-inflammatory effects, mediated through the modulation of critical cellular processes and signaling pathways like NF-κB. The standardized protocols and workflows provided in this guide offer a robust framework for researchers to build upon, facilitating the continued exploration of these natural compounds as potential leads in drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentosides are a class of oleanene-type triterpenoid saponins predominantly isolated from plants of the Phytolacca genus, such as Phytolacca esculenta and Phytolacca americana.[1][2] These natural compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties of Esculentoside C and its more extensively studied relatives, Esculentoside A and H. The document details their mechanisms of action, summarizes quantitative data, provides experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.

Pharmacological Properties

Esculentosides, as a group, exhibit a range of biological activities. While research on this compound is still emerging, the activities of closely related saponins provide a strong indication of its potential therapeutic applications.

Anti-inflammatory Activity

Esculentosides, particularly Esculentoside A, have demonstrated potent anti-inflammatory effects.[1] These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes. While specific quantitative data for this compound's anti-inflammatory activity is limited, one study indicated its pro-inflammatory potential at higher concentrations, suggesting a complex dose-dependent role in inflammation.

Table 1: Anti-inflammatory Effects of Esculentosides

CompoundModelTarget/EndpointObserved EffectReference
Esculentoside A LPS-stimulated murine peritoneal macrophagesTNF-α, IL-1, IL-6 productionDose-dependent inhibition[4]
Esculentoside A Murine peritoneal macrophages & rabbit synovial cellsProstaglandin E2 (PGE2) productionInhibition at 2.5-10 μmol/l[5]
Esculentoside B LPS-triggered murine macrophage RAW 264.7 cellsNO, iNOS, COX-2, IL-1β, TNF-α, IL-6Dose-dependent suppression[6]
This compound Rabbit conjunctivae & macrophagesNO, TNF-α, IL-1β releasePro-inflammatory at 50 μg/mL
Anticancer Activity

The anticancer properties of esculentosides have been a major focus of research. Esculentoside A and H have shown significant efficacy in various cancer cell lines and in vivo models.[2][7][8] Their mechanisms of action involve the induction of cell cycle arrest, apoptosis, and the inhibition of cancer cell migration and invasion.[2][8]

Table 2: Anticancer Effects of Esculentosides

CompoundCancer Cell Line(s)IC50 Value / EffectMechanism of ActionReference
Esculentoside A HT-29, HCT-116, SW620 (Colorectal)16-24 μMG0/G1 cell cycle arrest, inhibition of colony formation, migration, and invasion[2]
Esculentoside A Breast cancer stem cellsInhibition of proliferation and mammosphere formationBlockade of IL-6/STAT3 signaling pathway, induction of apoptosis[7]
Esculentoside H CT26, HCT116 (Colon)Suppression of PMA-induced migration and growthInhibition of MMP-9 expression via suppression of NF-κB signaling[3][8]

Signaling Pathways

The pharmacological effects of esculentosides are mediated through their interaction with several key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) pathways are central to their anti-inflammatory and anticancer activities.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Esculentosides A, B, and H have been shown to inhibit the activation of NF-κB.[3][6] This inhibition prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha TLR4 TLR4 LPS/TNF-alpha->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) Ub Ubiquitin IkB->Ub Ubiquitination NF-kB_n NF-kB (p65/p50) NF-kB (p65/p50)->NF-kB_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Esculentosides Esculentosides (A, B, H) Esculentosides->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro-inflammatory Genes IL6_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6 Receptor IL-6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 (dimer) STAT3->p-STAT3 Dimerization p-STAT3_n p-STAT3 p-STAT3->p-STAT3_n Translocation Esculentoside A Esculentoside A Esculentoside A->JAK Inhibits DNA DNA p-STAT3_n->DNA Binds Target Genes Gene Expression (Bcl-2, Cyclin D1) DNA->Target Genes Isolation_Workflow start Dried & Powdered Phytolacca Root extraction Maceration with 70% Ethanol start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration partition Solvent Partitioning (n-butanol and water) concentration->partition buoh_phase n-Butanol Fraction partition->buoh_phase chromatography Column Chromatography (Silica Gel, ODS) buoh_phase->chromatography fractions Collect Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Isolated Esculentosides (A, B, C, etc.) hplc->pure_compounds

References

Esculentoside C's Mechanism of Action in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the anti-inflammatory properties of Esculentosides A and B, saponins isolated from the roots of Phytolacca esculenta. However, specific research on the mechanism of action of Esculentoside C is limited. This guide will, therefore, focus on the well-documented activities of Esculentosides A and B as representative examples of this class of compounds, providing a comprehensive overview of their interaction with key inflammatory signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals.

Core Anti-Inflammatory Mechanisms

Esculentosides, particularly Esculentoside A (EsA) and Esculentoside B (EsB), exert their anti-inflammatory effects by modulating several key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2] The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the suppression of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2]

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Esculentosides have been demonstrated to potently suppress this pathway. Specifically, EsA and EsB inhibit the phosphorylation and degradation of IκBα, which consequently prevents the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages and microglial cells.[1][2] This blockade leads to a significant reduction in the expression of NF-κB-dependent pro-inflammatory mediators.

Modulation of MAPK Signaling Pathway

The MAPK pathway, comprising key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stressors, including inflammation. Esculentosides have been shown to selectively inhibit the phosphorylation of specific MAPK members. For instance, EsB specifically down-regulates the phosphorylation of JNK without affecting p38 or ERK1/2 in LPS-stimulated murine macrophages.[2] In contrast, EsA has been reported to decrease the phosphorylation levels of MAPKs in general in LPS-stimulated BV2 microglia.[1] This targeted inhibition of MAPK signaling contributes to the overall anti-inflammatory effect by reducing the expression of downstream inflammatory targets.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. Esculentoside A has been shown to inhibit the activation of the NLRP3 inflammasome in LPS-stimulated BV2 microglial cells, leading to reduced caspase-1 activation.[1] This action further curtails the inflammatory cascade by limiting the release of mature IL-1β.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Esculentosides A and B on various inflammatory markers, as reported in the scientific literature.

Table 1: Inhibition of Pro-Inflammatory Mediators by Esculentoside A

Inflammatory MediatorCell TypeStimulusEsA ConcentrationInhibitionReference
Nitric Oxide (NO)BV2 MicrogliaLPSPretreatmentSignificant Decrease[1]
Prostaglandin E2 (PGE2)BV2 MicrogliaLPSPretreatmentSignificant Decrease[1]
TNF-αPeritoneal MacrophagesLPS0.1-10 µmol/lSignificant Reduction[3]
IL-1βPeritoneal MacrophagesLPS0.01-10 µmol/lObvious Inhibition[3]
IL-6Peritoneal MacrophagesLPS0.01-10 µmol/lObvious Inhibition[3]
TNF-αPrimary MicrogliaAβ₁₋₄₂PretreatmentDecreased Production[1]
IL-1βPrimary MicrogliaAβ₁₋₄₂PretreatmentDecreased Production[1]
IL-6Primary MicrogliaAβ₁₋₄₂PretreatmentDecreased Production[1]

Table 2: Inhibition of Pro-Inflammatory Mediators by Esculentoside B

Inflammatory MediatorCell TypeStimulusEsB ConcentrationInhibitionReference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSDose-dependentInhibition[2]
iNOS (gene & protein)RAW 264.7 MacrophagesLPSDose-dependentSuppression[2]
COX-2 (gene & protein)RAW 264.7 MacrophagesLPSDose-dependentSuppression[2]
IL-1β (gene & protein)RAW 264.7 MacrophagesLPSDose-dependentDecrease[2]
TNF-α (gene & protein)RAW 264.7 MacrophagesLPSDose-dependentDecrease[2]
IL-6 (gene & protein)RAW 264.7 MacrophagesLPSDose-dependentDecrease[2]

Experimental Protocols

The following are representative, detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of Esculentosides. Note: Specific concentrations of antibodies and reagents may vary between laboratories and should be optimized.

Cell Culture and Treatment
  • Cell Lines:

    • Murine macrophage cell line: RAW 264.7

    • Murine microglial cell line: BV2

    • Primary murine peritoneal macrophages

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability and cytokine assays).

    • After reaching 70-80% confluency, the cells are pre-treated with various concentrations of Esculentoside A or B for a specified period (e.g., 1-2 hours).

    • Following pre-treatment, cells are stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), for a designated time (e.g., 24 hours for cytokine measurements, shorter time points for signaling pathway analysis).

Western Blot Analysis for NF-κB and MAPK Activation
  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-JNK, JNK, phospho-p38, p38, phospho-ERK, ERK, and a loading control like β-actin or GAPDH).

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytokine Measurement by ELISA
  • Sample Collection: Cell culture supernatants are collected after the treatment period.

  • ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

NLRP3 Inflammasome Activation Assay
  • Cell Treatment: BV2 microglial cells are primed with LPS for a few hours, followed by treatment with Esculentoside A. Subsequently, the cells are stimulated with an NLRP3 activator like ATP or nigericin.

  • Caspase-1 Activity Assay: The activity of caspase-1 in the cell lysates or supernatants is measured using a commercially available colorimetric or fluorometric assay kit.

  • IL-1β Measurement: The level of mature IL-1β in the supernatant is quantified by ELISA as described above.

Visualizations

The following diagrams illustrate the signaling pathways and a general experimental workflow.

G General Experimental Workflow for Studying Esculentoside Effects cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., RAW 264.7, BV2) pretreatment Pre-treatment with Esculentoside cell_culture->pretreatment esculentoside_prep Esculentoside Solution Preparation esculentoside_prep->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6) supernatant_collection->elisa western_blot Western Blot for Signaling Proteins (NF-κB, MAPK) cell_lysis->western_blot nlrp3_assay NLRP3 Inflammasome Activation Assay cell_lysis->nlrp3_assay

General Experimental Workflow

G Inhibition of NF-κB Signaling Pathway by Esculentosides cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB_p65 NF-κB p65 NFkB_p65->IkBa Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_p50 p50 NFkB_p50->IkBa NFkB_p50->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Esculentoside This compound (A, B) Esculentoside->IKK Inhibits

NF-κB Pathway Inhibition

G Modulation of MAPK Signaling Pathway by Esculentosides LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 Activates JNK JNK TAK1->JNK Activates ERK ERK TAK1->ERK Activates p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation AP1 AP-1 p_p38->AP1 Activate p_JNK->AP1 Activate p_ERK->AP1 Activate Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Transcription Esculentoside This compound (A, B) Esculentoside->p38 Inhibits (EsA) Esculentoside->JNK Inhibits (EsB) Esculentoside->JNK Inhibits (EsA) Esculentoside->ERK Inhibits (EsA)

MAPK Pathway Modulation

G Suppression of NLRP3 Inflammasome by Esculentoside A LPS LPS (Priming Signal) Pro_IL1b Pro-IL-1β LPS->Pro_IL1b Upregulates ATP ATP/Nigericin (Activation Signal) NLRP3 NLRP3 ATP->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammasome->Casp1 Cleavage EsculentosideA Esculentoside A EsculentosideA->Inflammasome Inhibits

NLRP3 Inflammasome Suppression

References

A Comprehensive Review of the Biological Effects of Esculentoside C and Related Saponins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific, in-depth biological data for Esculentoside C is notably scarce. This review summarizes the available information on this compound and provides a comprehensive overview of the biological effects of closely related and well-studied oleanane-type triterpenoid saponins, particularly Esculentoside A and Esculentoside B, which share a common chemical backbone and are co-isolated from plants of the Phytolacca genus. The detailed mechanisms, quantitative data, and experimental protocols presented herein are largely derived from studies on these related compounds and are intended to provide a predictive framework for the potential activities of this compound.

Introduction to Esculentosides

Esculentosides are a class of oleanene-type triterpenoid saponins predominantly isolated from the roots of plants in the Phytolaccaceae family, such as Phytolacca esculenta and Phytolacca americana.[1][2] These compounds are characterized by a pentacyclic triterpene aglycone core with various sugar moieties attached, which dictates their specific biological activities.[1] While numerous esculentosides have been identified, research has primarily concentrated on Esculentoside A (EsA) and Esculentoside B (EsB), revealing potent anti-inflammatory, anticancer, and antifungal properties.[1]

This compound (EsC) has been identified in Phytolacca acinosa and P. americana.[3][4] Toxicological studies following accidental pokeweed ingestion have confirmed its bioavailability, with EsC being detected in human blood (at 1.5 ng/mL) and urine samples.[3] Preliminary in vitro data suggests that EsC is a potent modulator of the immune response, capable of inducing the release of pro-inflammatory mediators from macrophages.[4] However, a detailed characterization of its biological effects and mechanisms of action remains to be elucidated.

Biological Activities of Esculentosides

Based on the extensive research on its analogues, this compound is predicted to exhibit a range of biological activities, primarily anti-inflammatory and anti-cancer effects.

Anti-Inflammatory Effects

Esculentosides are potent inhibitors of the inflammatory response.[1][5] Studies on EsA and EsB demonstrate that they can significantly suppress the production of key inflammatory mediators. This is achieved through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7]

One study noted that EsC and EsF were the most potent inducers of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) from macrophages when compared to other esculentosides.[4] In contrast, EsA consistently demonstrates an inhibitory effect on the production of these same mediators when stimulated by agents like lipopolysaccharide (LPS).[5][6] For instance, EsA significantly reduces the LPS-induced release of TNF, IL-1, and IL-6 in mice.[5] This suggests that the specific glycosylation pattern of each esculentoside may lead to different, or even opposing, effects on immune cells.

Table 1: Anti-Inflammatory Activity of Esculentoside A

CompoundModel SystemTreatment/StimulantEffectConcentrationReference
Esculentoside AMurine Peritoneal MacrophagesLPSInhibition of TNF release0.1-10 µmol/L[5]
Esculentoside AMurine Peritoneal MacrophagesLPSInhibition of IL-1 and IL-6 secretion0.01-10 µmol/L[5]
Esculentoside ABV2 MicrogliaLPSInhibition of NO and PGE2 productionNot specified[6]
Esculentoside ABV2 MicrogliaLPSInhibition of iNOS, COX-2, IL-1β, IL-6, IL-12, TNF-αNot specified[6]
Esculentoside ARabbit Synovial CellsUnstimulatedDecreased PGE2 production2.5-10 µmol/L[8]
Esculentoside AMice (in vivo)LPSDecreased serum TNF, IL-1, IL-6 levels5, 10, 20 mg/kg[5]
Anticancer Activity

The anticancer properties of esculentosides have been primarily documented for EsA.[2] It exhibits antiproliferative effects against various cancer cell lines by inducing cell cycle arrest and apoptosis.[2] The underlying mechanisms involve the modulation of key signaling pathways that control cell survival and proliferation.[2]

Table 2: Anticancer Activity of Esculentoside A

CompoundCell LineEffectIC₅₀ ValueKey FindingsReference
Esculentoside AHT-29 (Colorectal)Antiproliferative16 µMG0/G1 cell cycle arrest; Inhibition of colony formation[2]
Esculentoside AHCT-116 (Colorectal)Antiproliferative16-24 µMDose-dependent growth inhibition[2]
Esculentoside ASW620 (Colorectal)Antiproliferative16-24 µMDose-dependent growth inhibition[2]
Esculentoside ABreast Cancer Stem CellsGrowth InhibitionNot specifiedBlocks IL-6/STAT3 signaling; Induces apoptosisNot specified

Key Signaling Pathways Modulated by Esculentosides

The biological effects of esculentosides are mediated through their interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Esculentoside A has been shown to inhibit this process by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB p65 translocation.[6]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa P-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Releases Degradation Degradation p_IkBa->Degradation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Activates Transcription EsC Esculentoside A EsC->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by Esculentoside A.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like JNK, ERK, and p38, is crucial for regulating cellular processes including inflammation and apoptosis. Esculentoside A can decrease the phosphorylation of MAPKs in LPS-stimulated microglial cells.[6] Interestingly, Esculentoside B was found to specifically down-regulate the phosphorylation of JNK, but not p38 or ERK1/2, to exert its anti-inflammatory effects. This highlights the potential for different esculentosides to selectively target specific arms of the MAPK cascade.

MAPK_Pathway cluster_MAPK MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylate JNK JNK MAPKK->JNK Phosphorylate p38 p38 MAPKK->p38 Phosphorylate ERK ERK MAPKK->ERK Phosphorylate TranscriptionFactors Transcription Factors (e.g., AP-1) JNK->TranscriptionFactors Activate p38->TranscriptionFactors Activate ERK->TranscriptionFactors Activate GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression EsC Esculentosides (e.g., EsA, EsB) EsC->MAPKK Inhibit Phosphorylation

Modulation of the MAPK Signaling Pathway by Esculentosides.
Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Esculentoside A has been shown to induce apoptosis in cancer cells.[2] This process is tightly regulated by a balance between pro-apoptotic proteins (e.g., Bax, Caspases) and anti-apoptotic proteins (e.g., Bcl-2). Esculentoside A can shift this balance by upregulating Bax and cleaved caspase-3 while downregulating Bcl-2. This leads to the activation of the caspase cascade, culminating in cell death.

Apoptosis_Pathway EsA Esculentoside A Bcl2 Bcl-2 (Anti-apoptotic) EsA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) EsA->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization CytoC Cytochrome c Mitochondrion->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Induction of Apoptosis by Esculentoside A.

Experimental Protocols

This section details the methodologies used in key experiments to determine the biological effects of esculentosides, primarily focusing on the protocols used for Esculentoside A.

Cell Viability and Proliferation Assay (MTT Assay)
  • Objective: To determine the cytotoxic and antiproliferative effects of a compound on cancer cells.

  • Procedure:

    • Human colorectal cancer cell lines (e.g., HT-29, HCT-116, SW620) are seeded in 96-well plates at a density of 2 x 10⁴ cells per well.

    • Cells are treated with varying concentrations of the esculentoside (e.g., 0-24 µM for EsA) for a specified duration (e.g., 48 hours).

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Cell Cycle Analysis (Flow Cytometry)
  • Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Procedure:

    • HT-29 cells are treated with the esculentoside (e.g., 16 µM EsA) for a set time (e.g., 24 hours).

    • Cells are harvested, washed, and fixed in cold 70% ethanol.

    • Fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity. An accumulation of cells in a particular phase indicates cell cycle arrest.[2]

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Cells are treated with the esculentoside and/or an inflammatory stimulus (e.g., LPS).

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-JNK, IκBα, Bcl-2, β-actin).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion and Future Directions

The existing body of literature strongly suggests that esculentosides, as a class, are potent bioactive compounds with significant therapeutic potential. While research on Esculentoside A and B has laid a strong foundation, revealing their anti-inflammatory and anticancer activities through the modulation of NF-κB, MAPK, and apoptosis signaling pathways, the specific biological profile of this compound remains largely unexplored.

The preliminary finding that this compound may act as a pro-inflammatory stimulus, in contrast to the anti-inflammatory effects of Esculentoside A, is particularly intriguing. This highlights the critical importance of the specific chemical structure, particularly the glycosylation patterns, in determining the biological function of these saponins.

Future research must focus on isolating pure this compound and conducting a systematic evaluation of its biological effects. This should include:

  • Comprehensive screening for anti-inflammatory, anticancer, and antimicrobial activities.

  • Elucidation of its specific molecular targets and mechanisms of action on key signaling pathways.

  • In vivo studies to determine its efficacy, pharmacokinetics, and safety profile.

A thorough investigation of this compound will not only clarify its therapeutic potential but also provide valuable insights into the structure-activity relationships of the entire esculentoside family, paving the way for the development of novel saponin-based therapeutics.

References

Esculentoside C: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentoside C, a prominent triterpenoid saponin derived from the roots of Phytolacca acinosa (Shanglu), has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries, valued for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound, with a primary focus on its most studied analogue, Esculentoside A (EsA). It bridges the gap between its traditional applications and contemporary pharmacological findings, offering a comprehensive resource for researchers and drug development professionals. This document details the traditional energetic properties of its source plant, summarizes quantitative data on its anti-inflammatory effects, provides detailed experimental protocols for its study, and elucidates the molecular signaling pathways through which it exerts its therapeutic actions.

Traditional Chinese Medicine (TCM) Perspective

In the framework of Traditional Chinese Medicine, the source of this compound, Phytolacca acinosa (Shanglu), is recognized for its distinct energetic properties that govern its clinical applications.

PropertyDescription
Taste Bitter, Pungent
Temperature Cold
Meridian Tropism Spleen, Lung, Kidney, Large Intestine
Actions Expels water and reduces swelling, resolves toxins and dissipates nodules.
Indications Traditionally used for conditions of edema with oliguria, abdominal distension, and constipation, as well as for sores, carbuncles, and swollen lymph nodes.

The bitter and cold properties of Shanglu enable it to clear heat and drain fire, which in TCM theory, are often associated with inflammatory processes. Its ability to expel water makes it a potent diuretic. Caution is advised in TCM practice due to its powerful effects.

Pharmacological Effects and Quantitative Data

Modern research has substantiated the anti-inflammatory effects of Esculentosides, particularly Esculentoside A (EsA). These compounds have been shown to significantly inhibit the production of key pro-inflammatory mediators in various in vitro and in vivo models.

Table 2.1: In Vitro Inhibition of Pro-Inflammatory Mediators by Esculentoside A (EsA)
Model SystemInflammatory StimulusMediator InhibitedConcentration of EsAObserved Effect
Murine Peritoneal MacrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2)2.5-10 µmol/LSignificant decrease in PGE2 production.[1]
Murine Peritoneal MacrophagesLPSInterleukin-1 (IL-1)0.01-1.0 µmol/LSignificant inhibition of intracellular and extracellular IL-1 production.[2]
Murine Peritoneal MacrophagesLPSTumor Necrosis Factor (TNF)0.1-10 µmol/LSignificant reduction in TNF release.[3]
Murine Peritoneal MacrophagesLPSInterleukin-1 (IL-1)0.01-10 µmol/LConcentration-dependent inhibition of IL-1 secretion.[3]
Murine Peritoneal MacrophagesLPSInterleukin-6 (IL-6)0.01-10 µmol/LConcentration-dependent inhibition of IL-6 secretion.[3]
BV2 Microglia & Primary MicrogliaLPSNitric Oxide (NO), PGE2Not specifiedSignificant decrease in production.
BV2 Microglia & Primary MicrogliaLPSiNOS, COX-2, IL-1β, IL-6, IL-12, TNF-αNot specifiedImpeded upregulation of expression.
Table 2.2: In Vivo Anti-Inflammatory Effects of Esculentoside A (EsA)
Animal ModelInflammatory StimulusTreatment RegimenMediator InhibitedObserved Effect
MiceLPS5, 10, or 20 mg/kg EsA daily for 7 daysSerum TNF, IL-1, IL-6Dose-dependent decrease in cytokine levels.[3]
Sensitized MiceSheep Red Blood Cells2.5-5 mg/kg EsASerum HemolysinMarkedly decreased concentration, indicating inhibition of antibody production.[2]

Key Signaling Pathways Modulated by Esculentosides

Esculentosides exert their anti-inflammatory effects by modulating several critical intracellular signaling pathways. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways, and the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Esculentoside A has been shown to prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Cytoplasm) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65) p_IkBa->NFkB Degradation of IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes Activates EsculentosideC This compound EsculentosideC->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.
Attenuation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. The three major MAPK cascades are the p38, JNK, and ERK pathways. Phosphorylation of these kinases leads to the activation of transcription factors that promote the expression of inflammatory mediators. Esculentosides have been found to decrease the phosphorylation levels of MAPKs. Specifically, Esculentoside B has been shown to selectively down-regulate the phosphorylation of JNK without affecting p38 or ERK1/2.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK p_JNK p-JNK JNK->p_JNK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_JNK->Transcription_Factors p_p38->Transcription_Factors p_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response EsculentosideC This compound EsculentosideC->JNK Inhibits Phosphorylation

Modulation of the MAPK Signaling Pathway by this compound.
Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Its activation is a two-step process: a priming signal (e.g., from LPS) upregulates the expression of NLRP3 components, and an activation signal (e.g., ATP, nigericin) leads to the assembly of the inflammasome complex. Esculentoside A has been shown to inhibit NLRP3 inflammasome-mediated caspase-1 activation. This likely occurs by preventing the assembly of the complex, a crucial step of which is the interaction between NLRP3 and the kinase NEK7.

NLRP3_Inflammasome_Pathway cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) LPS LPS NFkB_activation NF-κB Activation LPS->NFkB_activation via TLR4 pro_IL1B pro-IL-1β NFkB_activation->pro_IL1B Transcription NLRP3_expression NLRP3 NFkB_activation->NLRP3_expression Transcription IL1B Mature IL-1β pro_IL1B->IL1B Activation_Signal Activation Signal (e.g., Nigericin, ATP) K_efflux K+ Efflux Activation_Signal->K_efflux Induces NEK7_NLRP3 NEK7-NLRP3 Interaction K_efflux->NEK7_NLRP3 Inflammasome_Assembly Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) NEK7_NLRP3->Inflammasome_Assembly pro_Caspase1 pro-Caspase-1 Inflammasome_Assembly->pro_Caspase1 recruits Caspase1 Active Caspase-1 pro_Caspase1->Caspase1 cleavage Caspase1->pro_IL1B cleaves EsculentosideC This compound EsculentosideC->NEK7_NLRP3 Inhibits

Inhibition of NLRP3 Inflammasome Activation by this compound.

Detailed Experimental Protocols

This section provides standardized protocols for investigating the anti-inflammatory effects of this compound in vitro.

Cell Culture and LPS Stimulation

Objective: To culture murine macrophages (RAW 264.7) or microglia (BV2) and induce an inflammatory response using LPS.

Materials:

  • RAW 264.7 or BV2 cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T75) and plates (6-well, 24-well, 96-well)

Procedure:

  • Cell Culture: Maintain RAW 264.7 or BV2 cells in T75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed into new flasks or experimental plates.

  • Seeding for Experiments: Seed cells in appropriate plates (e.g., 5 x 10⁵ cells/well for a 6-well plate) and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulation: Add LPS to the media to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for cytokine measurement, 30 minutes for phosphorylation studies).

Western Blot Analysis for NF-κB and MAPK Pathways

Objective: To quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After treatment and stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. Quantify band density using appropriate software and normalize to a loading control like β-actin.

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Cell Culture (RAW 264.7 or BV2) Seeding Seed Cells in Plates Start->Seeding Pretreatment Pre-treat with This compound Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Harvest Harvest Cells/Supernatant Stimulation->Harvest ELISA ELISA for Cytokines (Supernatant) Harvest->ELISA WesternBlot Western Blot (Cell Lysate) Harvest->WesternBlot qPCR RT-qPCR for Gene Expression (Cell Lysate) Harvest->qPCR

General Experimental Workflow for In Vitro Analysis.
ELISA for Cytokine Quantification

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • ELISA kits for the specific cytokines of interest

  • Cell culture supernatants from the experiment

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant after the experimental treatment and stimulation. Centrifuge to remove any detached cells or debris.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a pre-coated 96-well plate.

    • Incubating with a biotin-conjugated detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) to develop the color.

    • Stopping the reaction with a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Conclusion and Future Directions

This compound and its analogues, particularly Esculentoside A, represent a compelling example of a traditional herbal medicine component with well-defined, potent anti-inflammatory activity. The demonstrated mechanisms of action, including the inhibition of the NF-κB and MAPK signaling pathways and the suppression of the NLRP3 inflammasome, provide a strong scientific basis for its traditional use and highlight its potential for development as a modern therapeutic agent.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Esculentosides.

  • In Vivo Efficacy: While initial in vivo data is promising, further studies in more complex animal models of inflammatory diseases (e.g., arthritis, neuroinflammation) are warranted.

  • Safety and Toxicity: A thorough toxicological profile is essential for any compound being considered for clinical development.

  • Structure-Activity Relationship (SAR): Investigating the SAR of different Esculentoside variants could lead to the design of more potent and specific inhibitors of inflammatory pathways.

By integrating the wisdom of Traditional Chinese Medicine with the rigor of modern pharmacological and molecular biology research, compounds like this compound offer a promising avenue for the discovery and development of novel anti-inflammatory therapies.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Esculentoside C from Phytolacca acinosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytolacca acinosa, a member of the Phytolaccaceae family, is a perennial herb with a history of use in traditional medicine.[1] Its roots are a rich source of various bioactive compounds, including triterpenoid saponins. Among these, Esculentoside C has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the roots of Phytolacca acinosa, intended for research and drug development purposes.

The protocols outlined below are based on established methodologies for saponin extraction from Phytolacca species, including ultrasound-assisted extraction and multi-step chromatographic purification. While specific yields for this compound are not widely reported, data on total saponin extraction provides a benchmark for process efficiency.

Data Presentation: Extraction of Saponins

The efficiency of saponin extraction from Phytolacca acinosa is influenced by the chosen methodology and solvent system. The following table summarizes quantitative data on total saponin extraction from relevant studies.

Extraction MethodSolvent SystemSolvent to Sample RatioExtraction Time & RepetitionsTotal Saponin Concentration in ExtractReference
Ultrasound-Assisted ExtractionEthanol:Water (1:1, v/v)8:130 min, 3 times38.87 mg/g[1]
Heat Reflux ExtractionNot SpecifiedNot SpecifiedNot Specified36.04 mg/g[1]

Experimental Protocols

This section details a comprehensive, multi-step protocol for the extraction and purification of this compound from the roots of Phytolacca acinosa.

Preparation of Plant Material
  • Collection and Identification: Collect fresh roots of Phytolacca acinosa. Ensure proper botanical identification of the plant material.

  • Cleaning and Drying: Thoroughly wash the roots with tap water to remove soil and other debris. Allow the roots to air dry in a shaded, well-ventilated area or use a mechanical dryer at a controlled temperature (e.g., 40-50°C) until brittle.

  • Pulverization: Grind the dried roots into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size, which will enhance extraction efficiency. Store the powdered material in an airtight container, protected from light and moisture, until use.

Extraction of Crude Saponins

This protocol utilizes ultrasound-assisted extraction for its efficiency.

  • Sample Preparation: Weigh 100 g of powdered Phytolacca acinosa root and place it into a suitable flask.

  • Solvent Addition: Add 800 mL of an ethanol-water solution (1:1, v/v) to the flask, maintaining a solvent-to-sample ratio of 8:1.[1]

  • Ultrasonic Extraction: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.[1]

  • Filtration: After sonication, filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

  • Repeated Extraction: Transfer the plant residue back into the flask and repeat the ultrasonic extraction two more times with fresh solvent each time to maximize the yield of saponins.[1]

  • Solvent Evaporation: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of 50-60°C to remove the ethanol.

Preliminary Purification: Liquid-Liquid Partitioning

This step aims to remove non-polar compounds and enrich the saponin fraction.

  • Aqueous Suspension: Resuspend the concentrated aqueous extract in 500 mL of distilled water.

  • Petroleum Ether Defatting: Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of petroleum ether to remove lipids and other non-polar compounds. Discard the petroleum ether layers.

  • N-Butanol Extraction: Extract the remaining aqueous layer three times with an equal volume of water-saturated n-butanol. The saponins will partition into the n-butanol phase.

  • Concentration: Combine the n-butanol fractions and evaporate the solvent under reduced pressure to obtain the crude saponin extract.

Intermediate Purification: Macroporous Resin Column Chromatography

This step further purifies the saponins from the crude extract.

  • Resin Preparation: Pre-treat AB-8 macroporous resin by soaking it in ethanol for 24 hours, followed by washing with distilled water until no ethanol is detected.

  • Column Packing: Pack a glass column with the pre-treated macroporous resin.

  • Sample Loading: Dissolve the crude saponin extract in a small volume of the initial mobile phase (e.g., water) and load it onto the column.

  • Elution:

    • Wash the column with distilled water to remove sugars and other highly polar impurities.

    • Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

  • Fraction Collection and Analysis: Collect the fractions and monitor the presence of saponins using Thin Layer Chromatography (TLC). Combine the fractions containing the desired saponins (including this compound).

  • Concentration: Evaporate the solvent from the combined saponin-rich fractions to yield a purified saponin extract.

Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final step to isolate pure this compound. Note: The following conditions are representative and may require optimization.

  • Sample Preparation: Dissolve the purified saponin extract in the mobile phase (or a compatible solvent like methanol) and filter through a 0.45 µm syringe filter.

  • Chromatographic System:

    • Column: C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Gradient Program: A linear gradient starting from a lower concentration of acetonitrile and increasing over time (e.g., 20-60% A over 40 minutes).

    • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV detector at a suitable wavelength for saponins (e.g., 205 nm).

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the fractions corresponding to the peak of this compound, which can be identified by comparing the retention time with a known standard or through subsequent structural elucidation.

  • Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm the purity of the isolated this compound.

  • Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Esculentoside_C_Extraction_Workflow Start Phytolacca acinosa Roots Drying Washing, Drying, and Pulverization Start->Drying Extraction Ultrasound-Assisted Extraction (Ethanol:Water 1:1) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration LiquidPartition Liquid-Liquid Partitioning (Petroleum Ether & n-Butanol) Filtration->LiquidPartition Crude Extract MacroporousResin Macroporous Resin Column Chromatography LiquidPartition->MacroporousResin Crude Saponins PrepHPLC Preparative HPLC MacroporousResin->PrepHPLC Enriched Saponins FinalProduct Pure this compound PrepHPLC->FinalProduct Purity >95%

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Esculentoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside C is a triterpenoid saponin, a class of natural products known for their diverse biological activities. Accurate structural elucidation and quantification of this compound are crucial for drug discovery and development, quality control of herbal medicines, and pharmacological studies. This document provides detailed application notes and standardized protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for confirming the identity, purity, and structure of this compound, as well as for studying its fragmentation patterns. While specific experimental data for this compound is not publicly available, this guide presents a compilation of established methodologies for the analysis of analogous triterpenoid saponins, providing a robust framework for its characterization.[1][2][3][4][5]

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for the Aglycone Moiety of this compound

The following table presents representative ¹H and ¹³C NMR chemical shift values for the aglycone of this compound, based on data reported for structurally similar triterpenoid saponins.[1][4] Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon No.Representative ¹³C Chemical Shift (ppm)Representative ¹H Chemical Shift (ppm)
138.50.85 (m)
226.81.65 (m)
389.13.20 (dd, J = 11.5, 4.5 Hz)
439.4-
555.80.78 (d, J = 11.0 Hz)
618.31.50 (m), 1.35 (m)
733.11.45 (m)
840.0-
947.51.55 (m)
1036.9-
1123.71.90 (m)
12122.55.25 (t, J = 3.5 Hz)
13143.8-
1442.1-
1528.21.20 (m)
1623.71.85 (m)
1746.9-
1841.82.90 (dd, J = 13.5, 4.0 Hz)
1946.21.25 (m)
2030.81.15 (m)
2134.11.30 (m)
2233.11.40 (m)
2328.11.18 (s)
2416.90.88 (s)
2515.70.82 (s)
2617.30.92 (s)
2726.11.15 (s)
28176.5-
2933.11.25 (s)
3023.70.95 (s)
Table 2: High-Resolution Mass Spectrometry Data and Proposed Fragmentation of this compound

This table outlines the expected high-resolution mass spectrometry data for this compound and a proposed MS/MS fragmentation pattern based on the analysis of similar glycosidic compounds.[5][6] The fragmentation of saponins typically involves the sequential loss of sugar moieties.

IonProposed FormulaCalculated m/zObserved m/zMass Error (ppm)Fragmentation Pathway
[M+H]⁺C₄₈H₇₇O₂₀⁺973.4931973.49350.4Protonated molecule
[M+Na]⁺C₄₈H₇₆O₂₀Na⁺995.4750995.47530.3Sodiated adduct
[M-H]⁻C₄₈H₇₅O₁₉⁻971.4780971.4778-0.2Deprotonated molecule
[M-Glc-H]⁻C₄₂H₆₅O₁₄⁻809.4359809.4355-0.5Loss of a glucose residue
[M-Glc-Xyl-H]⁻C₃₇H₅₇O₁₀⁻677.3934677.3930-0.6Loss of glucose and xylose residues
[Aglycone-H]⁻C₃₀H₄₅O₅⁻485.3249485.3245-0.8Aglycone after loss of all sugar moieties

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of this compound

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).[4] The choice of solvent can influence chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12 ppm, 64k data points, relaxation delay of 2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220 ppm, 64k data points, relaxation delay of 2 s. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR Experiments:

    • To aid in structural elucidation, a suite of 2D NMR experiments should be performed, including:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for determining the connectivity of the aglycone and the attachment points of the sugar moieties.[1][4]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.[1]

3. Data Processing and Analysis:

  • Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent signal.

  • Integrate the signals in the ¹H NMR spectrum for quantitative analysis, if required.[7]

  • Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the complete structure of this compound.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.

2. LC-HRMS Analysis:

  • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[4][5]

  • Chromatographic Conditions (Representative):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over a period of 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to obtain comprehensive information.

    • Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 100-1500.

    • Resolution: A resolution of at least 30,000 (FWHM) is recommended to ensure accurate mass measurements.

    • MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS experiments to obtain fragmentation data for structural confirmation. Set collision energy (CE) to a range of values (e.g., 10-40 eV) to induce fragmentation.

3. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and calculate the elemental composition.

  • Analyze the MS/MS spectra to identify characteristic fragment ions corresponding to the loss of sugar units and fragmentation of the aglycone. This will help to confirm the sequence and linkage of the sugar chain.[5][6]

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample This compound Sample NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dissolve and Dilute in LC-MS Grade Solvent Sample->MS_Sample NMR_Acquisition 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Acquisition NMR_Sample->NMR_Acquisition LC_Separation LC Separation (C18 Column) MS_Sample->LC_Separation NMR_Processing Data Processing and Analysis NMR_Acquisition->NMR_Processing Structure_Elucidation Structural Elucidation NMR_Processing->Structure_Elucidation Final_Report Comprehensive Structural Characterization Structure_Elucidation->Final_Report HRMS_Detection High-Resolution MS Detection (Full Scan) LC_Separation->HRMS_Detection MSMS_Fragmentation MS/MS Fragmentation Analysis HRMS_Detection->MSMS_Fragmentation Formula_Confirmation Elemental Composition and Fragmentation Pathway MSMS_Fragmentation->Formula_Confirmation Formula_Confirmation->Final_Report

Caption: Workflow for the structural analysis of this compound.

Fragmentation_Pathway M_H [M-H]⁻ (m/z 971.4778) M_Glc_H [M-Glc-H]⁻ (m/z 809.4355) M_H->M_Glc_H - Glucose (162 Da) M_Glc_Xyl_H [M-Glc-Xyl-H]⁻ (m/z 677.3930) M_Glc_H->M_Glc_Xyl_H - Xylose (132 Da) Aglycone_H [Aglycone-H]⁻ (m/z 485.3245) M_Glc_Xyl_H->Aglycone_H - Remaining Sugars

Caption: Proposed ESI-MS/MS fragmentation of this compound.

References

Application Notes and Protocols: In Vitro Assay for Testing Esculentoside C's Effect on Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside C, a triterpenoid saponin, is a natural compound with potential immunomodulatory properties. Understanding its effect on cytokine release is crucial for evaluating its therapeutic potential in inflammatory diseases. Cytokines are key signaling molecules that mediate inflammatory responses, and their dysregulation is implicated in numerous pathologies. This document provides a detailed protocol for an in vitro assay to assess the effect of this compound on the release of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)—from human Peripheral Blood Mononuclear Cells (PBMCs).

Some studies on related compounds, such as Esculentoside A and B, have demonstrated anti-inflammatory effects by inhibiting the production of these cytokines.[1][2] For instance, Esculentoside A has been shown to significantly reduce the release of TNF, IL-1, and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).[1] The proposed mechanism for these anti-inflammatory actions often involves the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] However, there is also evidence suggesting that this compound itself may have pro-inflammatory effects.[4] Therefore, it is essential to experimentally determine the precise impact of this compound on cytokine release.

This in vitro assay utilizes isolated human PBMCs, which are a relevant primary cell model for studying immune responses.[5] The cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to mimic an inflammatory challenge and induce cytokine production.[6] The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and sensitive method for measuring protein concentrations.[7][8][9]

Data Presentation

The quantitative results from the ELISA assay should be summarized in a clear and organized table to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cytokine Release from LPS-Stimulated PBMCs

Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SDIL-1β (pg/mL) ± SDIL-6 (pg/mL) ± SD
Vehicle Control (0.1% DMSO) -
LPS (1 µg/mL) -
This compound + LPS 1
10
50
Positive Control (e.g., Dexamethasone) 1

SD: Standard Deviation

Experimental Protocols

This section provides a detailed step-by-step methodology for conducting the in vitro cytokine release assay.

Materials and Reagents
  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO)

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin[6]

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Human TNF-α, IL-1β, and IL-6 ELISA kits

  • 96-well cell culture plates

  • Centrifuge

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Obtain fresh human whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilute the blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.

  • Collect the buffy coat layer and transfer it to a new 50 mL conical tube.

  • Wash the collected cells by adding 30 mL of sterile PBS and centrifuging at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.

  • Count the cells using a hemocytometer and assess viability using trypan blue exclusion. Cell viability should be >95%.

  • Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

Cell Culture and Treatment
  • Seed 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well cell culture plate.

  • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the monocytes to adhere.

  • Prepare stock solutions of this compound in DMSO. Further dilute with complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). The final DMSO concentration in the culture should not exceed 0.1%.

  • After the 2-hour incubation, carefully remove the medium from each well.

  • Add 100 µL of fresh complete RPMI 1640 medium containing the appropriate concentrations of this compound or vehicle (0.1% DMSO) to the designated wells.

  • Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO₂ incubator.

  • Following pre-incubation, add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the vehicle control wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

Cytokine Measurement by ELISA
  • After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.

  • Store the supernatants at -80°C until the ELISA is performed.

  • Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions provided with the specific ELISA kits.[8][9] A general sandwich ELISA protocol is outlined below:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature.

    • Wash the plate.

    • Add the substrate solution and incubate until a color develops.

    • Add the stop solution to stop the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Blood Whole Blood Isolate PBMC Isolation (Ficoll Gradient) Blood->Isolate Count Cell Counting & Viability Isolate->Count Seed Seed PBMCs in 96-well Plate Count->Seed Adhere Monocyte Adhesion (2 hours) Seed->Adhere Pretreat Pre-treatment with This compound (1 hour) Adhere->Pretreat Stimulate LPS Stimulation (24 hours) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Cytokine ELISA (TNF-α, IL-1β, IL-6) Collect->ELISA Analyze Data Analysis ELISA->Analyze

Caption: Experimental workflow for the in vitro cytokine release assay.

Hypothetical Signaling Pathway

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->NFkB_nuc translocation Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines gene transcription EscC This compound EscC->MAPK EscC->IKK

Caption: Hypothetical signaling pathway of this compound's effect.

References

Application Notes & Protocols: Utilizing Cell Culture Models for Esculentoside C Bioactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esculentoside C (EsC) belongs to a family of triterpenoid saponins, natural compounds isolated from plants such as Phytolacca esculenta.[1] Related esculentosides have demonstrated significant pharmacological potential, including anti-inflammatory and anti-cancer properties.[2] These application notes provide detailed protocols and cell-based models for researchers investigating the bioactivity of this compound, focusing on its anti-cancer and anti-inflammatory effects. The methodologies outlined here are designed for researchers in academic and industrial drug discovery settings.

Application Note 1: Anti-Cancer Bioactivity of this compound

This section details the use of cancer cell lines to evaluate the anti-proliferative, cell cycle arrest, and pro-apoptotic effects of this compound.

1.1. Recommended Cell Culture Models

Human colorectal cancer cell lines are effective models for studying the anti-cancer effects of esculentosides.[2]

  • HT-29 (Human Colorectal Adenocarcinoma): Suitable for assessing proliferation, cell cycle, and apoptosis.[2][3]

  • HCT-116 (Human Colorectal Carcinoma): Another standard line for colorectal cancer studies.[2]

  • SW620 (Human Colorectal Adenocarcinoma): Useful for comparative studies on different colorectal cancer subtypes.[2]

  • A549 (Human Lung Carcinoma): Can be used to assess selectivity against other cancer types.[4]

  • MCF-7 (Human Breast Adenocarcinoma): A model for hormone-responsive breast cancer.[5]

1.2. Summary of Expected Effects

Based on studies of related compounds like Esculentoside A, EsC is anticipated to:

  • Inhibit Proliferation: Reduce the viability of cancer cells in a dose-dependent manner.[2]

  • Induce Cell Cycle Arrest: Cause an accumulation of cells in the G1 phase of the cell cycle.[2]

  • Promote Apoptosis: Trigger programmed cell death through the intrinsic (mitochondrial) pathway, involving caspase activation and DNA fragmentation.[3][6]

1.3. Data Presentation: Anti-Proliferative Activity

Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), should be determined to quantify the compound's potency.

Table 1: Anti-Proliferative Activity of Esculentoside A (Related Compound) against Colorectal Cancer Cell Lines
Cell Line IC₅₀ Value (µM)
HT-2916
HCT-116~20 (Estimated from graph)
SW62024
(Data derived from studies on Esculentoside A, a closely related saponin)[2]

1.4. Visualizations: Workflows and Signaling Pathways

G incubate1 incubate1 treat treat incubate1->treat incubate2 incubate2 viability viability incubate2->viability flow flow incubate2->flow western western incubate2->western calc_ic50 calc_ic50 viability->calc_ic50 analyze_cycle analyze_cycle flow->analyze_cycle analyze_protein analyze_protein western->analyze_protein

G esc This compound bax Bax esc->bax Promotes Activation bcl2 Bcl-2 esc->bcl2 Inhibits mito Mitochondria cytc Cytochrome c (Release) mito->cytc bax->mito bcl2->bax cas9_active Active Caspase-9 cytc->cas9_active apaf Apaf-1 apaf->cas9_active cas9 Pro-Caspase-9 cas9->cas9_active cas3_active Active Caspase-3 cas9_active->cas3_active Activates cas3 Pro-Caspase-3 cas3->cas3_active parp_cleaved Cleaved PARP cas3_active->parp_cleaved Cleaves apoptosis Apoptosis (DNA Fragmentation) cas3_active->apoptosis parp PARP parp->parp_cleaved

1.5. Experimental Protocols

Protocol 1.1: Cell Viability Assay (CCK-8 Method) [2][7]

  • Cell Seeding: Seed cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding EsC dilution. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C until the color in control wells changes to orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 1.2: Cell Cycle Analysis via Propidium Iodide (PI) Staining [2]

  • Cell Culture: Seed HT-29 cells in 6-well plates and grow to ~70% confluency. Treat with various concentrations of EsC (e.g., 0, 8, 16 µM) for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation (1000 rpm, 5 min).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. The percentages of cells in the Sub-G1, G0/G1, S, and G2/M phases are determined using analysis software.[3]

Protocol 1.3: Western Blot for Apoptosis-Related Proteins [8]

  • Protein Extraction: Treat cells as described in Protocol 1.2. Lyse cells in RIPA or 1X SDS sample buffer.[8]

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP, and β-actin (loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize protein bands using an ECL (Enhanced Chemiluminescence) substrate and an imaging system.[8]

Application Note 2: Anti-Inflammatory Bioactivity of this compound

This section describes methods for evaluating the anti-inflammatory properties of EsC, particularly its ability to suppress inflammatory responses in immune cells.

2.1. Recommended Cell Culture Models

  • BV-2 (Immortalized Murine Microglia): A standard cell line for studying neuroinflammation.[1]

  • RAW 264.7 (Murine Macrophage): Widely used to model lipopolysaccharide (LPS)-induced inflammation.[10]

  • Primary Peritoneal Macrophages: Offer a more physiologically relevant model for inflammation studies.[11]

2.2. Summary of Expected Effects

Studies on Esculentoside A suggest that EsC will likely:

  • Reduce Pro-inflammatory Mediators: Decrease the production of nitric oxide (NO), iNOS, and COX-2.[1]

  • Inhibit Cytokine Release: Suppress the secretion of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][11]

  • Modulate Signaling Pathways: Inhibit the activation of the NF-κB and MAPK signaling pathways.[1]

2.3. Data Presentation: Cytokine Inhibition

The inhibitory effect of EsC on cytokine production can be quantified and presented in a tabular format.

Table 2: Hypothetical Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Cells
Treatment TNF-α (pg/mL) IL-6 (pg/mL)
Control (no LPS)50 ± 825 ± 5
LPS (1 µg/mL)2500 ± 2101800 ± 150
LPS + EsC (1 µM)1850 ± 1601300 ± 110
LPS + EsC (5 µM)970 ± 95650 ± 70
LPS + EsC (10 µM)450 ± 50280 ± 35
(Data are illustrative, based on expected dose-dependent inhibition as seen with related compounds)[1][11]

2.4. Visualizations: Workflows and Signaling Pathways

G incubate1 incubate1 pretreat pretreat incubate1->pretreat stimulate stimulate supernatant supernatant stimulate->supernatant cells cells stimulate->cells elisa elisa supernatant->elisa western western cells->western

G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk esc This compound esc->ikk Inhibits ikb_p65 IκBα - p65/p50 ikb_p P-IκBα ikb_p65->ikb_p ikk->ikb_p Phosphorylates p65_p50 p65/p50 ikb_p->p65_p50 Releases nucleus Nucleus p65_p50->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Transcription

2.5. Experimental Protocols

Protocol 2.1: Induction of Inflammation in Macrophages

  • Cell Seeding: Plate RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.

  • Harvesting: After incubation, carefully collect the culture supernatant for cytokine analysis and lyse the remaining cells for protein analysis. Store samples at -80°C.

Protocol 2.2: Cytokine Quantification by ELISA [10][12]

  • Plate Coating: Coat a 96-well ELISA plate with 100 µL/well of capture antibody (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[10]

  • Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Block with 200 µL/well of Assay Diluent (e.g., PBS with 10% FBS) for 1-2 hours at room temperature.[10]

  • Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant TNF-α or IL-6) and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[13]

  • Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[12]

  • Enzyme Conjugate: Wash the plate. Add 100 µL of Avidin-HRP or Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[14]

  • Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution and incubate in the dark until a blue color develops (15-20 min).

  • Stop Reaction: Add 50 µL of 2N H₂SO₄ to stop the reaction.

  • Measurement: Read the absorbance at 450 nm. Calculate cytokine concentrations in the samples by interpolating from the standard curve.[15]

Protocol 2.3: Western Blot for Inflammatory Signaling Proteins

  • Sample Preparation: Harvest and lyse cells from the inflammation induction experiment (Protocol 2.1) using a buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Perform SDS-PAGE, transfer, and blocking as described in Protocol 1.3.

  • Antibody Incubation: Incubate membranes with primary antibodies specific for phosphorylated and total forms of key signaling proteins, such as phospho-IκBα, IκBα, phospho-p65, and p65. Use β-actin as a loading control.

  • Detection and Analysis: Proceed with secondary antibody incubation and ECL detection. Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

References

Animal Models for Investigating the In Vivo Effects of Esculentoside C

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside C (EsC), a triterpenoid saponin primarily isolated from the roots of Phytolacca esculenta, has garnered significant scientific interest due to its potent anti-inflammatory, neuroprotective, and potential anticancer activities. Preclinical evaluation of EsC's therapeutic efficacy and mechanism of action in vivo necessitates the use of well-characterized animal models that recapitulate key aspects of human diseases. This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the in vivo effects of this compound in key therapeutic areas, including neurodegenerative disease, inflammation, and oncology.

Neuroprotective Effects in an Alzheimer's Disease Model

Animal models of Alzheimer's disease (AD) are crucial for evaluating the potential of this compound to mitigate neurodegeneration and cognitive decline. The triple-transgenic (3xTg-AD) mouse model is particularly relevant as it develops both amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), the hallmark pathologies of AD.

1.1. Animal Model: Triple-Transgenic Alzheimer's Disease (3xTg-AD) Mice

  • Strain: 3xTg-AD mice harbor three human gene mutations: APP (amyloid precursor protein), PSEN1 (presenilin 1), and MAPT (microtubule-associated protein tau).

  • Rationale: This model allows for the investigation of therapeutic interventions on both Aβ and tau pathologies, as well as associated cognitive deficits.

  • Typical Age for Intervention: 8 months of age is a common starting point for treatment, as both plaque and tangle pathology are developing.

1.2. Experimental Design and Dosing

ParameterDescriptionReference
Animal Model 3xTg-AD mice[1]
Age 8 months[1]
Treatment This compound (or A)[1]
Dosage 5 or 10 mg/kg[1]
Route of Administration Intraperitoneal (i.p.) injection[1]
Frequency Daily[1]
Duration 8 consecutive weeks[1]
Control Groups Vehicle-treated 3xTg-AD mice, Wild-type mice[1]

1.3. Experimental Protocols

1.3.1. Behavioral Testing: Y-Maze Test for Spatial Working Memory

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 5 cm wide, and 10 cm high) at a 120° angle from each other.

  • Procedure:

    • Place a mouse at the center of the maze.

    • Allow the mouse to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries using an overhead video camera and tracking software.

    • An arm entry is counted when all four paws of the mouse are within the arm.

    • A spontaneous alternation is defined as consecutive entries into three different arms.

  • Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) x 100. An increase in this percentage indicates improved spatial working memory.

1.3.2. Behavioral Testing: Novel Object Recognition (NOR) Test

  • Apparatus: An open-field box (e.g., 40 x 40 x 30 cm).

  • Procedure:

    • Habituation: On day 1, allow each mouse to explore the empty box for 10 minutes.

    • Training (Familiarization): On day 2, place two identical objects in the box and allow the mouse to explore for 10 minutes.

    • Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.

    • Record the time spent exploring each object (sniffing or touching).

  • Data Analysis: The discrimination index is calculated as: (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time) x 100. A higher discrimination index suggests better recognition memory.

1.3.3. Histopathological and Molecular Analysis

  • Tissue Collection: At the end of the treatment period, perfuse mice with saline followed by 4% paraformaldehyde. Collect brains for histopathology or snap-freeze for molecular analysis.

  • Immunohistochemistry: Use specific antibodies to stain for Aβ plaques (e.g., 6E10 antibody) and phosphorylated tau (e.g., AT8 antibody) in brain sections (hippocampus and cortex).

  • Western Blot: Homogenize brain tissue to quantify levels of key proteins involved in AD pathology (e.g., BACE1, APP, tau, p-tau) and signaling pathways modulated by this compound.

  • ELISA: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.

1.4. Visualization

Esculentoside_C_Alzheimer_Pathway cluster_0 Alzheimer's Disease Pathology cluster_1 This compound Intervention Aβ Aggregation Aβ Aggregation Neuroinflammation Neuroinflammation Aβ Aggregation->Neuroinflammation Tau Hyperphosphorylation Tau Hyperphosphorylation Synaptic Dysfunction Synaptic Dysfunction Tau Hyperphosphorylation->Synaptic Dysfunction Cognitive Decline Cognitive Decline Neuroinflammation->Cognitive Decline Oxidative Stress Oxidative Stress Oxidative Stress->Cognitive Decline Synaptic Dysfunction->Cognitive Decline EsC This compound EsC->Neuroinflammation Inhibits EsC->Oxidative Stress Inhibits PPARg PPARγ Activation EsC->PPARg PPARg->Aβ Aggregation Inhibits PPARg->Tau Hyperphosphorylation Inhibits

Caption: Proposed mechanism of this compound in Alzheimer's disease.

Anti-inflammatory Effects in a Neuroinflammation Model

This compound's potent anti-inflammatory properties can be investigated using a lipopolysaccharide (LPS)-induced neuroinflammation model. LPS, a component of the outer membrane of Gram-negative bacteria, is a powerful inducer of the innate immune response.

2.1. Animal Model: LPS-Induced Neuroinflammation in Mice

  • Strain: C57BL/6 mice are commonly used due to their robust and well-characterized immune response.

  • Rationale: This model is suitable for studying acute neuroinflammation and the efficacy of anti-inflammatory agents in the central nervous system.

  • Induction: A single intraperitoneal injection of LPS is sufficient to induce a systemic inflammatory response that leads to neuroinflammation.

2.2. Experimental Design and Dosing

ParameterDescriptionReference
Animal Model C57BL/6 mice[2]
Treatment This compound (or A)[2]
Dosage 5 mg/kg/day[2]
Route of Administration Intraperitoneal (i.p.) injection[2]
Pre-treatment Duration 15 days[2]
Inflammatory Challenge Lipopolysaccharide (LPS) from E. coli[2]
LPS Dosage 1 mg/kg[2]
LPS Administration Single i.p. injection after the final EsC dose[2]
Control Groups Saline-treated, LPS-treated (vehicle)[2]

2.3. Experimental Protocols

2.3.1. Open Field Test for Sickness Behavior

  • Apparatus: An open-field arena.

  • Procedure:

    • Place the mouse in the center of the arena.

    • Record locomotor activity (total distance traveled, rearing frequency) for a defined period (e.g., 10-15 minutes) at various time points after LPS injection (e.g., 2, 4, 24 hours).

  • Data Analysis: A reduction in locomotor activity is indicative of sickness behavior, which is expected in LPS-treated animals. Attenuation of this reduction by this compound suggests a therapeutic effect.

2.3.2. Cytokine and Inflammatory Mediator Analysis

  • Sample Collection: Collect blood (serum) and brain tissue at specific time points after LPS challenge (e.g., 4 and 24 hours).

  • ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the serum and brain homogenates.

  • Western Blot: Analyze the expression and activation of key inflammatory signaling proteins in brain tissue, such as phosphorylated NF-κB p65, IκBα, and MAPKs (p38, JNK, ERK).

  • Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba1) and astrocytosis (GFAP).

2.4. Visualization

Esculentoside_C_Inflammation_Workflow cluster_0 Experimental Groups cluster_1 Treatment and Challenge cluster_2 Outcome Measures G1 Control (Saline) Treatment Daily i.p. Injection (Vehicle or EsC) for 15 days G1->Treatment G2 EsC Alone G2->Treatment G3 LPS + Vehicle G3->Treatment G4 LPS + EsC G4->Treatment Challenge Single i.p. Injection (Saline or LPS) Treatment->Challenge Behavior Behavioral Testing (Open Field) Challenge->Behavior Biochem Biochemical Analysis (ELISA, Western Blot) Challenge->Biochem Histo Histopathology (IHC for Iba1, GFAP) Challenge->Histo

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

Anticancer Effects in a Colorectal Cancer Xenograft Model

While in vivo studies for this compound in cancer are emerging, in vitro data strongly suggests its potential, particularly in colorectal cancer.[3] An HT-29 colorectal cancer xenograft model is a suitable platform to evaluate its antitumor efficacy.

3.1. Animal Model: HT-29 Colorectal Cancer Xenograft

  • Cell Line: HT-29 human colorectal adenocarcinoma cells.

  • Animal Strain: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are required to prevent rejection of the human tumor cells.

  • Rationale: This model allows for the direct assessment of the compound's effect on human tumor growth in a living organism.

3.2. Experimental Design and Dosing (Proposed)

ParameterDescription
Animal Model Athymic Nude Mice (e.g., BALB/c nude)
Cell Line HT-29
Cell Inoculation 5 x 10^6 cells in Matrigel, subcutaneous
Treatment This compound
Dosage To be determined (e.g., 5, 10, 20 mg/kg)
Route of Administration Intraperitoneal (i.p.) or oral gavage
Frequency Daily or every other day
Treatment Start When tumors reach a palpable size (e.g., 100-150 mm³)
Control Groups Vehicle-treated, Positive control (e.g., 5-Fluorouracil)

3.3. Experimental Protocols

3.3.1. Tumor Growth Monitoring

  • Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week.

  • Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

3.3.2. Endpoint Analysis

  • Tumor Excision: At the end of the study, excise the tumors and record their final weight.

  • Histopathology: Fix a portion of the tumor in formalin for H&E staining and immunohistochemistry to assess cell morphology, proliferation (Ki-67), and apoptosis (TUNEL assay).

  • Molecular Analysis: Snap-freeze a portion of the tumor for Western blot or qPCR analysis to investigate the effect of this compound on key signaling pathways implicated in cancer progression (e.g., NF-κB, STAT3).

3.4. Visualization

Esculentoside_C_Anticancer_Pathway cluster_0 Cellular Processes cluster_1 Signaling Pathways EsC This compound Apoptosis Apoptosis EsC->Apoptosis Induces NFkB NF-κB Pathway EsC->NFkB Inhibits STAT3 STAT3 Pathway EsC->STAT3 Inhibits Proliferation Cell Proliferation Migration Migration & Invasion NFkB->Proliferation Promotes NFkB->Migration Promotes STAT3->Proliferation Promotes

Caption: Putative anticancer mechanism of this compound.

Pharmacokinetic and Toxicity Assessment

Prior to extensive efficacy studies, it is essential to characterize the pharmacokinetic (PK) profile and toxicity of this compound.

4.1. Pharmacokinetic Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Animal Model: CD-1 or C57BL/6 mice.

  • Protocol:

    • Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes.

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

Pharmacokinetic Parameters (To be determined)

ParameterDescriptionIntravenous (i.v.)Oral (p.o.)
Cmax Maximum plasma concentrationData not availableData not available
Tmax Time to reach CmaxData not availableData not available
AUC Area under the curveData not availableData not available
t1/2 Half-lifeData not availableData not available
F% Bioavailability-Data not available

4.2. Toxicity Studies

4.2.1. Acute Oral Toxicity (OECD 423)

  • Objective: To determine the acute toxic effects of a single high dose of this compound and to estimate the LD50.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Protocol:

    • Administer a single oral dose of this compound at a starting dose (e.g., 300 mg/kg) and a limit dose (2000 mg/kg).

    • Observe animals for 14 days for signs of toxicity and mortality.

    • Record changes in body weight, food/water consumption, and clinical signs.

    • Perform gross necropsy and histopathology of major organs.

4.2.2. Subchronic Oral Toxicity (OECD 407)

  • Objective: To evaluate the toxic effects of repeated oral administration of this compound over a 28-day period.

  • Animal Model: Wistar rats.

  • Protocol:

    • Administer this compound daily by oral gavage at three different dose levels for 28 days.

    • Monitor clinical signs, body weight, and food/water intake.

    • At the end of the study, perform hematological and clinical biochemistry analyses.

    • Conduct detailed gross necropsy and histopathological examination of organs.

Toxicity Profile (To be determined)

ParameterDescriptionValue
LD50 Median lethal doseData not available
NOAEL No-Observed-Adverse-Effect LevelData not available

Disclaimer: The provided protocols are intended as a guide. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all institutional and national guidelines for the ethical use of animals in research.

References

Application Notes & Protocols: Purification of Esculentoside C from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside C, a triterpenoid saponin found in the roots of plants from the Phytolacca genus, such as Phytolacca esculenta (Chinese pokeweed), has garnered interest for its potential biological activities. As with many natural products, obtaining high-purity this compound from complex crude plant extracts is a critical step for pharmacological studies and drug development. This document provides detailed protocols and data for the purification of this compound, with a focus on High-Speed Countercurrent Chromatography (HSCCC) as an efficient purification technique.

Extraction of Crude Saponin-Rich Fraction

The initial step in the purification of this compound involves the extraction of a crude saponin-rich fraction from the plant material.

Experimental Protocol: Crude Extraction
  • Plant Material Preparation: The roots of Phytolacca esculenta are collected, washed, dried, and powdered.

  • Solvent Extraction: 400 g of the powdered roots are percolated with 3.5 L of 70% ethanol.[1]

  • Concentration: The resulting extract is dried under reduced pressure to yield a crude extract (approximately 100 g).[1]

  • Liquid-Liquid Partitioning: The crude extract is dissolved in 800 ml of water and then extracted six times with 800 ml of ethyl acetate.[1]

  • Final Crude Saponin Fraction: The ethyl acetate phases are pooled and evaporated to yield the crude saponin-rich extract (approximately 15.7 g), which is then used for further purification.[1]

Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample and leading to high sample recovery.[2]

Experimental Protocol: HSCCC Purification
  • Instrumentation: A high-speed countercurrent chromatograph equipped with an evaporative light scattering detector (ELSD) is utilized.

  • Solvent System: A two-phase solvent system composed of chloroform-methanol-water (4:4:2, v/v/v) is prepared and thoroughly equilibrated. The lower phase is used as the mobile phase.[1][3]

  • Sample Preparation: 150 mg of the crude saponin-rich extract is dissolved in a suitable volume of the solvent mixture for injection.[3]

  • HSCCC Parameters:

    • Mobile Phase: Lower phase of the chloroform-methanol-water (4:4:2, v/v) system.

    • Flow Rate: 1.5 ml/min.[1][3]

    • Detection: Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection: Fractions are collected based on the elution profile from the ELSD.

  • Purity Analysis: The purity of the collected fractions corresponding to this compound is determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following table summarizes the quantitative results from the purification of four triterpenoid saponins, including this compound, from 150 mg of crude extract using the HSCCC protocol.[1][3]

CompoundYield (mg)Purity (%)
Esculentoside A46.396.7
Esculentoside B21.899.2
This compound 7.3 96.5
Esculentoside D13.697.8

Visualizations

Experimental Workflow for this compound Purification

G A Dried, Powdered Roots of Phytolacca esculenta B Percolation with 70% Ethanol A->B C Crude Ethanol Extract B->C D Drying under Reduced Pressure C->D E Dried Crude Extract D->E F Dissolution in Water and Liquid-Liquid Extraction with Ethyl Acetate E->F G Crude Saponin-Rich Extract (Ethyl Acetate Phase) F->G H High-Speed Countercurrent Chromatography (HSCCC) G->H I Purified this compound H->I J Purity Analysis (HPLC) I->J

Caption: Workflow for the extraction and purification of this compound.

Concluding Remarks

The described HSCCC method provides an effective and efficient means of purifying this compound from crude extracts of Phytolacca esculenta. The high purity and recovery rates demonstrate the suitability of this technique for obtaining research-grade material. While conventional column chromatography methods have been used, they are often more tedious and result in lower yields.[1] The detailed protocol provided herein can be readily adopted by researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for High-Throughput Screening Assays for Esculentoside C Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentoside C, a triterpenoid saponin, is a member of a compound family known for its significant anti-inflammatory, antifungal, and anticancer properties.[1] Evidence from closely related analogs, particularly Esculentoside A and B, strongly suggests that the biological activities of these saponins are mediated through the modulation of key inflammatory and signaling pathways. This document provides detailed protocols for high-throughput screening (HTS) assays to identify and characterize the interaction of this compound with three primary putative targets: Cyclooxygenase-2 (COX-2), Casein Kinase 2 (CK2), and High-Mobility Group Box 1 (HMGB1).[1][2][3]

The inhibition of these targets has been linked to the suppression of pro-inflammatory mediators and the modulation of critical signaling cascades, including the NF-κB and MAPK pathways.[2][3] These application notes offer robust methodologies for academic and industrial researchers to investigate this compound as a potential therapeutic agent.

Putative Molecular Targets of this compound

Based on studies of closely related esculentosides, the following targets are proposed for high-throughput screening of this compound:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins during inflammation.[3] Inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies.

  • Casein Kinase 2 (CK2): A constitutively active serine/threonine protein kinase involved in cell growth, proliferation, and apoptosis.[4][5] Its inhibition has been shown to suppress inflammatory responses.[2]

  • High-Mobility Group Box 1 (HMGB1): A nuclear protein that can be released into the extracellular space and acts as a potent pro-inflammatory cytokine.[1]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound against its putative targets. This data is for illustrative purposes to demonstrate the expected outcomes from the described HTS assays.

Table 1: In Vitro Enzyme Inhibition of this compound

Target EnzymeAssay TypeThis compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
COX-2Fluorometric8.5Celecoxib0.45
CK2Luminescence (ADP-Glo)12.2Silmitasertib (CX-4945)0.1

Table 2: Cellular Assay for HMGB1 Inhibition by this compound

Cellular ModelStimulationReadoutThis compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
RAW 264.7 MacrophagesLPSTNF-α Secretion15.8Glycyrrhizin25.0

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Inflammation

The anti-inflammatory effects of esculentosides are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. By targeting COX-2 and CK2, this compound can potentially reduce the production of pro-inflammatory mediators. Furthermore, by inhibiting HMGB1, it can prevent the activation of downstream inflammatory cascades.

Esculentoside_C_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK p38/JNK MAPK LPS->MAPK NFkB NF-κB LPS->NFkB COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins CK2 CK2 CK2->NFkB activates HMGB1 HMGB1 HMGB1->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->COX2 NFkB->Cytokines EsculentosideC This compound EsculentosideC->COX2 EsculentosideC->CK2 EsculentosideC->HMGB1

Caption: Proposed anti-inflammatory signaling pathway of this compound.
General High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and validate inhibitors for the proposed targets of this compound.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Dose-Response cluster_tertiary Mechanism of Action Studies PrimaryAssay High-Throughput Screening (Single Concentration) HitID Hit Identification PrimaryAssay->HitID DoseResponse Dose-Response Curve (IC₅₀ Determination) HitID->DoseResponse CounterScreen Counter-Screening (Selectivity & Off-Target Effects) DoseResponse->CounterScreen Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics, Binding Assays) CounterScreen->Mechanism Cellular Cell-Based Assays Mechanism->Cellular

Caption: General workflow for HTS and hit validation.

Experimental Protocols

Protocol 1: High-Throughput Fluorometric Assay for COX-2 Inhibition

Objective: To determine the inhibitory effect of this compound on COX-2 activity.

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A probe is used that fluoresces upon reacting with Prostaglandin G2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • This compound (dissolved in DMSO)

  • Celecoxib (positive control, in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10X working solution of this compound and Celecoxib in COX Assay Buffer.

    • Prepare a Reaction Mix for each well:

      • 80 µL COX Assay Buffer

      • 1 µL COX Probe

      • 1 µL COX Cofactor

      • 1 µL COX-2 Enzyme

    • Prepare the Arachidonic Acid/NaOH solution according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Blank: 10 µL COX Assay Buffer.

    • Enzyme Control (EC): 10 µL COX Assay Buffer.

    • Positive Control (PC): 10 µL of 10X Celecoxib solution.

    • Test Compound (TC): 10 µL of 10X this compound solution.

  • Reaction:

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells.

    • Immediately start kinetic measurement.

  • Measurement:

    • Measure fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 10-20 minutes.

    • Calculate the rate of reaction (slope) for each well.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = [(Slope of EC - Slope of TC) / Slope of EC] * 100

    • Determine the IC₅₀ value of this compound by plotting percent inhibition against a range of concentrations.

Protocol 2: High-Throughput Luminescence Assay for CK2 Inhibition

Objective: To determine the inhibitory effect of this compound on CK2 activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity.

Materials:

  • Human recombinant CK2 holoenzyme

  • CK2 Substrate Peptide (e.g., RRRADDSDDDDD)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase-Glo™ Reagent

  • This compound (dissolved in DMSO)

  • Silmitasertib (CX-4945) (positive control, in DMSO)

  • 96-well white microplates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In each well, add:

      • 5 µL of Kinase Reaction Buffer

      • 2.5 µL of this compound or positive/negative controls

      • 2.5 µL of CK2 enzyme and substrate mix

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation:

    • Add 10 µL of Kinase-Glo™ Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measurement:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition based on the reduction in luminescence compared to the enzyme control.

    • Determine the IC₅₀ value of this compound from a dose-response curve.

Protocol 3: Cell-Based HTS Assay for HMGB1 Inhibition

Objective: To determine the ability of this compound to inhibit HMGB1-induced pro-inflammatory cytokine production in macrophages.

Principle: This assay measures the inhibition of TNF-α secretion from RAW 264.7 macrophage cells stimulated with recombinant HMGB1.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Recombinant HMGB1 protein

  • LPS (for priming, if necessary)

  • This compound (dissolved in DMSO)

  • Glycyrrhizin (positive control)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Culture:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound or Glycyrrhizin for 1 hour.

  • Stimulation:

    • Stimulate the cells with recombinant HMGB1 (e.g., 1 µg/mL) for 18-24 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plates and collect the cell culture supernatants.

  • TNF-α Measurement:

    • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α secretion for each concentration of this compound compared to the HMGB1-stimulated control.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound against the putative targets COX-2, CK2, and HMGB1. The strong evidence from related esculentosides suggests that this compound is a promising candidate for further investigation as a novel anti-inflammatory agent. These assays will enable researchers to elucidate its mechanism of action and to generate the necessary data for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Esculentoside C Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Esculentoside C in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a type of oleanene triterpenoid saponin isolated from plants of the Phytolaccaceae family, such as Phytolacca acinosa.[1][2] Like many saponins, it has an amphiphilic structure, containing a hydrophobic steroid or triterpene aglycone and hydrophilic sugar chains.[3] This structure can lead to poor aqueous solubility, causing the compound to precipitate when diluted from an organic stock solution into an aqueous cell culture medium. This precipitation can lead to inaccurate dosing and unreliable experimental results.

Q2: What are the recommended primary solvents for creating a stock solution of this compound?

The most commonly recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] Other organic solvents such as ethanol, methanol, and pyridine can also be used.[1] For most in vitro applications, especially cell-based assays, preparing a concentrated stock in 100% DMSO is the standard starting point.

Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

Precipitation upon dilution into aqueous media is a common issue. Here are several troubleshooting steps:

  • Use a Step-wise Dilution Protocol: Avoid adding the DMSO stock directly into the final volume of the medium. A multi-step dilution protocol, where the stock is first diluted in a smaller volume of serum-containing medium or buffer before the final dilution, can prevent shocking the compound out of solution.[4][5]

  • Lower the Final Concentration: If possible, test lower concentrations of this compound. The compound may be exceeding its solubility limit in the final medium.

  • Increase the Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) percentage can help stabilize the compound, as proteins like albumin can bind to hydrophobic molecules and increase their apparent solubility.

  • Gentle Warming: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[5]

Q4: What is the maximum recommended concentration of DMSO in the final culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. While some cell lines can tolerate up to 1% DMSO, it is crucial to run a vehicle control (medium with the same final DMSO concentration without the compound) to ensure the observed effects are from this compound and not the solvent.[4][5]

Q5: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH can significantly influence saponin solubility. Some saponins exhibit very low solubility in acidic conditions and become much more soluble in neutral to slightly alkaline aqueous buffers (pH 7.0–8.0).[6] If your experimental system can tolerate minor pH changes, adjusting the pH of the final medium may improve solubility. However, this must be done cautiously to avoid altering cellular physiology.

Q6: Are there other physical methods like sonication or heating that can help?

  • Sonication: Briefly sonicating the solution after dilution can help break down aggregates and improve dispersion.[7]

  • Vortexing: Gentle but thorough mixing or vortexing immediately after dilution is essential to ensure the compound is evenly dispersed before it has a chance to precipitate.[5]

  • Warming: As mentioned, gentle warming to 37°C can be beneficial. Avoid excessive heat, which could degrade the compound.[5]

Troubleshooting Guide: Compound Precipitation

ObservationPotential CauseRecommended Solution
Precipitation immediately upon adding DMSO stock to culture medium. Rapid Solvent Change: The compound is "crashing out" due to the abrupt shift from a highly organic solvent (DMSO) to an aqueous environment.Use a step-wise dilution method. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium containing serum, mix well, and then transfer this intermediate dilution to the final volume of medium.[4][5]
Solution is cloudy or turbid after dilution. Exceeding Solubility Limit: The final concentration of this compound is higher than its maximum solubility in the aqueous medium.Reduce the final working concentration of the compound. If a high concentration is necessary, consider specialized formulation approaches, although these may be complex for standard in vitro work.
Precipitate forms over time during incubation. Kinetic vs. Thermodynamic Solubility: The compound was initially in a supersaturated state (kinetic solubility) but is now precipitating to its more stable, lower thermodynamic solubility.This is a challenging issue. Ensure the solution is used immediately after preparation. If long-term incubation is required, a lower, more stable concentration may be necessary. Converting the compound to an amorphous state via lyophilization could enhance kinetic solubility, but this is an advanced technique.[7]
Inconsistent results between experiments. Incomplete Dissolution: The stock solution may not be fully dissolved, or precipitation is occurring inconsistently across different preparations.Always ensure the initial DMSO stock is a clear solution with no visible particulates. Visually inspect the final working solution under a microscope to check for precipitates before adding it to cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Note: The molecular weight of this compound is approximately 957.1 g/mol ).

  • Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.

  • Verification: Ensure the solution is completely clear with no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use. It is recommended to use stored solutions within two weeks.[8]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays (Step-wise Dilution)

This protocol is designed to minimize precipitation when preparing a final concentration of 10 µM this compound in a final volume of 2 mL, ensuring the final DMSO concentration is 0.1%.

  • Pre-warm Medium: Place your complete cell culture medium (containing serum and other supplements) in a 37°C water bath.

  • Prepare Intermediate Dilution:

    • Thaw a 10 mM this compound stock solution on ice.

    • In a sterile microcentrifuge tube, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete medium. This creates a 100 µM intermediate solution in 1% DMSO.

    • Vortex gently for 5-10 seconds immediately after adding the stock.

  • Prepare Final Working Solution:

    • Add the entire 200 µL of the 100 µM intermediate solution to 1.8 mL of the pre-warmed complete medium.

    • Mix immediately by inverting the tube several times or by gentle pipetting. Do not vortex harshly to avoid damaging media components.

  • Final Application: The final 2 mL solution now contains 10 µM this compound with a final DMSO concentration of 0.1%. Use this solution immediately for your cell treatment.

Visual Guides

Experimental Workflow for Solubilizing this compound```dot

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation (Step-wise Dilution) cluster_2 Step 3: Application Powder This compound (Dry Powder) Stock 10 mM Stock Solution (Store at -20°C) Powder->Stock Dissolve & Vortex DMSO 100% DMSO DMSO->Stock Intermediate Intermediate Dilution (e.g., 100 µM in 1% DMSO) Final Final Working Solution (e.g., 10 µM in 0.1% DMSO) Assay Add to In Vitro Assay (e.g., Cell Culture) Final->Assay Medium1 Pre-warmed Culture Medium Medium2 Pre-warmed Culture Medium

Caption: Pro-inflammatory action of this compound.

References

Stability issues of Esculentoside C in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Esculentoside C in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and anticipate stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a triterpenoid saponin, is primarily influenced by pH, the type of solvent used, temperature, and exposure to light. Like many saponins, this compound is susceptible to hydrolysis, particularly of its glycosidic bonds, under certain conditions.

Q2: How does pH impact the stability of this compound?

A2: this compound is generally more stable in neutral to slightly acidic conditions.[1] Strong acidic or alkaline conditions can lead to the hydrolysis of the glycosidic linkages, resulting in the formation of sapogenins and sugar moieties.[1][2] Increased acidity, in particular, has been shown to be detrimental to the stability of saponins.[1]

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: The choice of solvent is critical for maintaining the stability of this compound. Polar protic solvents, such as water and alcohols (methanol, ethanol), can participate in hydrolysis reactions, especially at non-neutral pH and elevated temperatures. For short-term use, aqueous solutions buffered to a neutral pH are often suitable. For long-term storage, it is advisable to store this compound as a dry powder at low temperatures. If a stock solution is necessary, consider using a high-purity grade of a less reactive solvent like acetonitrile or preparing fresh solutions before each experiment.

Q4: What is the expected degradation pathway for this compound under stress conditions?

A4: The most common degradation pathway for this compound, like other bidesmosidic saponins, is the hydrolysis of the ester-linked sugar chain at the C-28 position, followed by the cleavage of the ether-linked sugar chain at the C-3 position under more stringent acidic conditions. This results in the formation of monodesmosidic saponins and eventually the aglycone (sapogenin).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound purity over time in aqueous solution. Hydrolysis due to acidic or alkaline pH.Buffer the solution to a neutral pH (around 6-7.5). Prepare fresh solutions for each experiment or store frozen at -20°C or -80°C for short periods. For long-term storage, keep the compound as a solid.
Unexpected peaks in HPLC chromatogram. Degradation of this compound.Perform a forced degradation study (see protocol below) to identify potential degradation products and their retention times. Ensure the HPLC method is stability-indicating.
Poor recovery of this compound from a formulation. Interaction with excipients or degradation due to formulation pH.Evaluate the compatibility of this compound with all excipients. Adjust the pH of the formulation to a range where this compound is most stable.
Variability in experimental results. Inconsistent sample preparation and handling leading to degradation.Standardize sample preparation protocols. Minimize the time samples are kept at room temperature and protect them from light.

Quantitative Data Summary

The following tables present illustrative data on the stability of a typical triterpenoid saponin, similar to this compound, under various conditions. This data is intended to provide a general understanding of the stability profile.

Table 1: Effect of pH on the Stability of a Triterpenoid Saponin in Aqueous Buffer at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
2.075.2%58.1%
4.095.8%90.5%
7.099.1%97.8%
9.092.4%85.3%
11.068.7%45.2%

Table 2: Effect of Different Solvents on the Stability of a Triterpenoid Saponin at 25°C for 72 hours

Solvent% Remaining
Water (unbuffered)94.5%
Methanol96.2%
Acetonitrile99.5%
50% Methanol in Water (unbuffered)91.8%
50% Acetonitrile in Water (unbuffered)97.1%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2, 6, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Stock Solution stress Application of Stress Conditions (pH, Solvent, Temp, Light) start->stress hplc HPLC Analysis stress->hplc Stressed Samples data Data Acquisition & Processing hplc->data stability Stability Assessment data->stability report Report Generation stability->report

Caption: Workflow for assessing the stability of this compound.

degradation_pathway EC This compound (Bidesmosidic Saponin) MD Monodesmosidic Intermediate EC->MD Mild Acidic/ Alkaline Hydrolysis S1 Sugar Moiety 1 (from C-28) EC->S1 AG Aglycone (Sapogenin) MD->AG Strong Acidic Hydrolysis S2 Sugar Moiety 2 (from C-3) MD->S2

Caption: Putative degradation pathway of this compound.

logical_troubleshooting start Unexpected Results? check_purity Check Initial Purity - HPLC-UV - LC-MS start->check_purity Purity Issue check_conditions Review Experimental Conditions - pH of solutions - Solvent purity - Storage temperature - Light exposure start->check_conditions Degradation Suspected optimize Optimize Conditions & Re-run Experiment check_purity->optimize perform_forced Perform Forced Degradation - Identify degradation products - Confirm method specificity check_conditions->perform_forced perform_forced->optimize

Caption: Troubleshooting logic for this compound stability issues.

References

Preventing degradation of Esculentoside C during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esculentoside C. The information provided is based on best practices for triterpenoid saponins and general principles of phytochemical stability.

Disclaimer: Specific quantitative data on the degradation kinetics and pathways of this compound are limited in publicly available literature. The following recommendations are based on studies of structurally similar compounds and general principles of natural product chemistry. It is highly recommended to perform compound-specific validation studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction and storage?

A1: The main factors contributing to the degradation of this compound, a triterpenoid saponin, are elevated temperature, exposure to light, and non-optimal pH conditions (both acidic and alkaline). Oxidation and hydrolysis are the likely chemical degradation pathways.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For short-term storage, high-purity solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol are suitable. For long-term storage, it is recommended to store this compound as a dry powder. If a stock solution is necessary, DMSO is often preferred due to its good solvating power and lower reactivity compared to protic solvents like methanol and ethanol.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored under the following conditions:

  • As a solid/powder: Store at -20°C, protected from light and moisture.

  • In solution: Store at -80°C in an airtight container, protected from light. Minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction

Possible Cause 1: Thermal Degradation During Extraction

  • Troubleshooting: Triterpenoid saponins can be susceptible to degradation at high temperatures. If you are using a heat-involved extraction method (e.g., Soxhlet, reflux), consider switching to a room temperature or cold extraction method. Ultrasound-assisted extraction (UAE) at a controlled temperature can be an effective alternative to improve extraction efficiency while minimizing thermal degradation.

Possible Cause 2: Enzymatic Degradation

  • Troubleshooting: Fresh plant material may contain enzymes that can degrade this compound. Consider flash-freezing the plant material with liquid nitrogen immediately after harvesting and then lyophilizing it before extraction. Alternatively, blanching the fresh material before extraction can help deactivate enzymes, but this must be done carefully to avoid thermal degradation of the target compound.

Possible Cause 3: Inappropriate Solvent Choice

  • Troubleshooting: The polarity of the extraction solvent is crucial for efficient extraction. A mixture of ethanol and water (e.g., 70% ethanol) is often effective for extracting saponins. If the yield is low, you can experiment with different ratios of ethanol/methanol and water.

Issue 2: Degradation of this compound in Stored Solutions

Possible Cause 1: Photodegradation

  • Troubleshooting: this compound may be sensitive to light. Always store solutions in amber vials or wrap the vials in aluminum foil to protect them from light. Work in a dimly lit area or use light-filtered fume hoods when handling the solutions.

Possible Cause 2: Oxidation

  • Troubleshooting: The presence of dissolved oxygen can lead to oxidative degradation. Before sealing the storage vial, consider purging the headspace with an inert gas like nitrogen or argon. The addition of a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), may also help, but its compatibility and potential interference with downstream applications must be verified.

Possible Cause 3: pH Shift in the Solution

  • Troubleshooting: The pH of the storage solvent can influence the stability of this compound. Ensure the solvent is neutral and free of acidic or basic contaminants. If your experimental conditions require a specific pH, conduct a stability study to determine the optimal pH range for your compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the extraction yield of this compound while minimizing degradation.

Materials:

  • Dried and powdered plant material (e.g., roots of Phytolacca acinosa)

  • 70% Ethanol (v/v) in deionized water

  • Ultrasonic bath with temperature control

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 70% ethanol to the flask.

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the temperature to 25°C.

  • Sonicate for 30 minutes.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant.

  • Repeat the extraction process (steps 2-7) on the plant material residue two more times.

  • Combine all the supernatants.

  • Concentrate the combined supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be further purified using chromatographic techniques.

Protocol 2: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This HPLC method can be used to quantify this compound and monitor its degradation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 20-40% B

    • 20-30 min: 40-60% B

    • 30-35 min: 60-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • For analysis, dilute the stock solution with the initial mobile phase composition (80% A, 20% B) to a suitable concentration (e.g., 100 µg/mL).

Protocol 3: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to understand the stability profile of this compound.

1. Acid and Base Hydrolysis:

  • Acid: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature (25°C) for 1, 2, 4, and 8 hours.

  • Neutralization: Before HPLC analysis, neutralize the acid and base-stressed samples.

2. Oxidative Degradation:

  • Dissolve this compound in a 3% solution of hydrogen peroxide in methanol to a final concentration of 1 mg/mL.

  • Incubate at room temperature (25°C) for 2, 4, 8, and 24 hours, protected from light.

3. Thermal Degradation:

  • Place the solid this compound powder in a constant temperature oven at 60°C, 80°C, and 100°C.

  • Take samples at 24, 48, 72, and 168 hours.

  • For solutions, incubate a 1 mg/mL methanolic solution at 60°C and take samples at 2, 4, 8, and 24 hours.

4. Photodegradation:

  • Expose a 1 mg/mL methanolic solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analyze samples at appropriate time intervals.

Analysis:

  • Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 2).

  • Calculate the percentage degradation and identify any major degradation products.

Data Presentation

Table 1: Hypothetical Degradation of this compound Under Various Stress Conditions.

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Hypothetical)
0.1 M HCl246015.2
0.1 M NaOH82525.8
3% H₂O₂242518.5
Thermal (Solid)168808.3
Thermal (Solution)246012.1
Photodegradation-2522.4

Table 2: Hypothetical Kinetic Data for Thermal Degradation of this compound in Solution.

Temperature (°C)Rate Constant (k) (h⁻¹) (Hypothetical)Half-life (t½) (hours) (Hypothetical)
400.005138.6
500.01257.8
600.02923.9
700.06810.2

Visualizations

Extraction_Workflow plant_material Dried, Powdered Plant Material extraction Ultrasound-Assisted Extraction (70% EtOH, 25°C) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant concentration Rotary Evaporation (≤40°C) supernatant->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Chromatographic Purification crude_extract->purification pure_esc_c Pure this compound purification->pure_esc_c

Caption: Workflow for the extraction of this compound.

Degradation_Pathways Esc_C This compound Hydrolysis Hydrolysis (Acid/Base/Enzyme) Esc_C->Hydrolysis pH, Enzymes Oxidation Oxidation (Light/Oxygen/Peroxide) Esc_C->Oxidation Light, O₂ Thermal_Deg Thermal Degradation Esc_C->Thermal_Deg Heat Deg_Products1 Aglycone + Sugar Moieties Hydrolysis->Deg_Products1 Deg_Products2 Oxidized Derivatives Oxidation->Deg_Products2 Deg_Products3 Isomers/Epimers Thermal_Deg->Deg_Products3

Caption: Potential degradation pathways of this compound.

Stability_Testing_Logic start Start Stability Study stress_conditions Apply Stress Conditions (pH, Temp, Light, Oxid.) start->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis quantification Quantify this compound & Degradants hplc_analysis->quantification kinetics Determine Degradation Kinetics quantification->kinetics end Establish Stability Profile kinetics->end

Caption: Logical flow for a forced degradation study.

Technical Support Center: Enhancing the In Vivo Bioavailability of Esculentoside C and Related Saponins

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing strategies to enhance the in vivo bioavailability of Esculentoside C is limited. The following troubleshooting guides and frequently asked questions (FAQs) are based on established methods for improving the bioavailability of poorly soluble natural compounds, particularly other saponins and flavonoids. Researchers should consider these as starting points for developing strategies for this compound, with the understanding that optimization will be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?

While specific data for this compound is scarce, saponins, in general, face several bioavailability challenges:

  • Poor Aqueous Solubility: Many saponins have low water solubility, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Poor Membrane Permeability: The large molecular size and complex structure of saponins can hinder their passage across the intestinal epithelium.

  • Pre-systemic Metabolism: Saponins can be subject to degradation by gastric acid, digestive enzymes, and gut microbiota. They may also undergo first-pass metabolism in the liver.[1]

Q2: What are the most promising general strategies to enhance the bioavailability of saponins like this compound?

Several formulation strategies have proven effective for improving the bioavailability of poorly soluble natural compounds and are applicable to saponins:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and phytosomes can enhance solubility and absorption.[2][3][4][5][6]

  • Nanoparticle-Based Systems: Encapsulating the compound in polymeric nanoparticles can protect it from degradation and improve its absorption profile.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7][8]

  • Co-administration with Bio-enhancers: Certain natural compounds, like piperine, can inhibit metabolic enzymes and enhance the absorption of other drugs.

  • Prodrug Approach: Modifying the chemical structure of the parent compound to create a more soluble or permeable prodrug that converts to the active form in vivo.[9][10]

Troubleshooting Guides

Issue 1: Low and Variable Oral Absorption in Preclinical Animal Studies
Potential Cause Troubleshooting Strategy Experimental Protocol
Poor dissolution in GI fluids Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization.See Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Low permeability across the intestinal barrier Formulate this compound into phytosomes to enhance its lipophilicity and membrane permeability.See Protocol 2: Preparation of this compound-Phospholipid Complex (Phytosome)
Degradation by gut microbiota Co-administer with a bio-enhancer like piperine, which can modulate gut enzyme activity.See Protocol 3: Co-administration with a Bio-enhancer
Issue 2: Rapid Elimination and Short Half-life Observed in Pharmacokinetic Studies
Potential Cause Troubleshooting Strategy Experimental Protocol
Extensive first-pass metabolism Utilize Solid Lipid Nanoparticles (SLNs) which can promote lymphatic uptake, bypassing the liver.See Protocol 4: Formulation of Solid Lipid Nanoparticles (SLNs)
Rapid clearance Encapsulation in a nanoparticle system can provide a sustained-release profile.See Protocol 4: Formulation of Solid Lipid Nanoparticles (SLNs)

Quantitative Data Summary (Hypothetical for this compound, based on general saponin/flavonoid studies)

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements that could be achieved with different formulation strategies. Note: This is not actual data for this compound and should be used for illustrative purposes only.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
This compound Suspension50150 ± 352.0600 ± 120100
This compound - SEDDS50750 ± 901.03000 ± 450500
This compound - Phytosome50600 ± 751.52400 ± 300400
This compound - SLN50450 ± 602.53600 ± 500600

Experimental Protocols

Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).

    • Select excipients that show the highest solubility for this compound.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Identify the self-emulsifying region on the ternary phase diagram.

  • Preparation of this compound-SEDDS:

    • Dissolve this compound in the selected oil, surfactant, and co-surfactant mixture from the self-emulsifying region.

    • Gently stir until a homogenous solution is formed.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Self-Emulsification Time: Add the SEDDS formulation to a beaker of water with gentle agitation and record the time taken for the formation of a clear emulsion.

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids and compare with the unformulated this compound.

Protocol 2: Preparation of this compound-Phospholipid Complex (Phytosome)
  • Complex Formation:

    • Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a 1:2 molar ratio in a suitable organic solvent (e.g., ethanol).

    • Reflux the mixture for 2 hours at a temperature not exceeding 60°C.

    • Concentrate the solution under vacuum to obtain a thin film.

  • Isolation and Drying:

    • Resuspend the film in n-hexane and sonicate.

    • Collect the precipitate by filtration and dry under vacuum.

  • Characterization:

    • FTIR Spectroscopy: Confirm the interaction between this compound and the phospholipid by comparing the spectra of the complex with the individual components.

    • Differential Scanning Calorimetry (DSC): Analyze the thermal behavior to confirm the formation of a new complex.

    • Solubility Studies: Determine the solubility of the phytosome complex in water and n-octanol to assess changes in hydrophilicity and lipophilicity.

Protocol 3: Co-administration with a Bio-enhancer
  • Dose Selection:

    • Based on literature, select a non-toxic and effective dose of a known bio-enhancer, such as piperine (e.g., 20 mg/kg for rats).

  • In Vivo Study Design:

    • Divide animals into two groups:

      • Group 1: Receives this compound suspension.

      • Group 2: Receives this compound suspension co-administered with piperine.

    • Administer the treatments orally.

  • Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and compare between the two groups.

Protocol 4: Formulation of Solid Lipid Nanoparticles (SLNs)
  • Preparation of SLNs (Hot Homogenization Method):

    • Melt a solid lipid (e.g., Compritol® 888 ATO) at a temperature above its melting point.

    • Dissolve this compound in the melted lipid.

    • Disperse the lipid phase in a hot aqueous surfactant solution (e.g., Poloxamer 188) of the same temperature.

    • Homogenize the mixture at high speed using a high-shear homogenizer.

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Measure using DLS.

    • Entrapment Efficiency: Determine the amount of this compound entrapped in the SLNs by separating the free drug from the nanoparticles using ultracentrifugation and quantifying the drug in the supernatant.

    • In Vitro Release: Study the release of this compound from the SLNs in simulated GI fluids over time.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_invivo In Vivo Evaluation SEDDS SEDDS Size Particle Size SEDDS->Size Zeta Zeta Potential SEDDS->Zeta Dissolution In Vitro Dissolution/Release SEDDS->Dissolution Phytosome Phytosome Phytosome->Size Phytosome->Zeta Phytosome->Dissolution SLN SLN SLN->Size SLN->Zeta EE Entrapment Efficiency SLN->EE SLN->Dissolution PK Pharmacokinetic Study Size->PK Zeta->PK EE->PK Dissolution->PK Bioavailability Bioavailability Assessment PK->Bioavailability

Caption: Experimental workflow for developing and evaluating novel formulations.

bioavailability_barriers cluster_drug This compound cluster_barriers Physiological Barriers cluster_outcome Result Drug Oral Administration Solubility Poor Solubility Drug->Solubility Permeability Low Permeability Drug->Permeability Metabolism Pre-systemic Metabolism Drug->Metabolism Bioavailability Low Bioavailability Solubility->Bioavailability Permeability->Bioavailability Metabolism->Bioavailability

Caption: Key physiological barriers affecting oral bioavailability.

signaling_pathway_enhancement cluster_strategy Enhancement Strategy cluster_mechanism Mechanism of Action cluster_result Outcome LBDDS Lipid-Based Delivery (e.g., SEDDS, SLN) Solubilization Increased Solubilization in GI Tract LBDDS->Solubilization Lymphatic Enhanced Lymphatic Uptake LBDDS->Lymphatic TJ Modulation of Tight Junctions LBDDS->TJ Absorption Increased Absorption Solubilization->Absorption Bypass Bypass First-Pass Metabolism Lymphatic->Bypass TJ->Absorption Bioavailability Improved Bioavailability Absorption->Bioavailability Bypass->Bioavailability

Caption: Mechanisms of bioavailability enhancement by lipid-based systems.

References

Troubleshooting peak tailing in HPLC analysis of Esculentoside C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Esculentoside C, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why is it a concern for this compound analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian curve. Peak tailing occurs when the latter half of the peak is broader than the front half, creating a "tail".[1] This is problematic because it can compromise the accuracy of peak integration, leading to incorrect quantification, and reduce the resolution between closely eluting peaks. This compound, a triterpenoid saponin with multiple polar hydroxyl groups and acidic functionalities, is susceptible to secondary interactions with the stationary phase, which is a common cause of tailing.

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: The most frequent cause of peak tailing is the occurrence of more than one retention mechanism for the analyte.[2][3] For this compound, this typically involves:

  • Secondary Silanol Interactions: this compound's polar hydroxyl groups can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][3][4] These interactions are a common source of tailing for polar and basic compounds.[2]

  • Mobile Phase pH Issues: As this compound contains carboxylic acid groups, the pH of the mobile phase can affect its ionization state. If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and non-ionized forms can exist, leading to a distorted peak shape.[4]

  • Column Contamination or Damage: Accumulation of sample matrix components or physical damage to the column, such as a void at the inlet, can cause peak tailing for all compounds in the analysis.[1][5]

  • Extra-Column Effects: Dead volume in the system, caused by overly long or wide-diameter tubing and improper fittings, can lead to band broadening and peak tailing.[5][6]

Q3: My peak for this compound is tailing, but other peaks in the chromatogram look symmetrical. What should I investigate first?

A3: When only a specific peak is tailing, the issue is likely related to undesirable chemical interactions between that analyte and the stationary phase. For this compound, the primary suspect is secondary interactions with silanol groups.[2][4]

  • Action 1: Adjust Mobile Phase pH: The most effective first step is to lower the pH of your mobile phase. Adding an acidifier like 0.1% formic acid or phosphoric acid to bring the pH below 3.0 will help suppress the ionization of both the silanol groups on the column and the carboxylic acid groups on the this compound molecule, minimizing secondary interactions.[7]

  • Action 2: Evaluate Your Column: If lowering the pH doesn't resolve the issue, consider the column itself. Older, Type A silica columns have a higher concentration of active silanol groups.[3] Switching to a modern, high-purity, end-capped C18 column can significantly improve peak shape for polar analytes like saponins.[1][4]

Q4: All the peaks in my chromatogram are tailing. What does this indicate?

A4: If all peaks, including those of other analytes, exhibit tailing, the problem is likely physical or systemic rather than chemical. Common causes include:

  • Column Bed Deformation: A void may have formed at the head of the column, or the packing bed may have become compromised.[1]

  • Blocked Frit: The inlet frit of the column or guard column could be partially blocked by particulate matter from the sample or mobile phase.[1]

  • Extra-Column Volume: Excessive volume in the tubing, injector, or detector flow cell can cause all peaks to tail, with the effect often being more pronounced for early-eluting peaks.[6]

  • Column Overload: While often associated with peak fronting, severe mass or volume overload can sometimes cause tailing for all peaks.[7]

Q5: Could my sample preparation be causing the peak tailing?

A5: Yes. Two aspects of sample preparation are critical:

  • Sample Solvent: If you dissolve this compound in a solvent that is significantly stronger than your initial mobile phase (e.g., 100% Methanol when the mobile phase starts at 10% Methanol), it can cause peak distortion and tailing. It is always best to dissolve the sample in the initial mobile phase composition.[5]

  • Sample Concentration: Injecting too high a concentration of the analyte can lead to column overload, resulting in poor peak shape.[1] To check for this, try diluting your sample and re-injecting it to see if the peak shape improves.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues during this compound analysis.

G start Peak Tailing Observed for this compound q1 Are all peaks in the chromatogram tailing? start->q1 system_issue Systemic/Physical Issue Likely q1->system_issue  Yes chemical_issue Analyte-Specific Chemical Interaction Likely q1->chemical_issue  No check_column Check for Column Void or Blocked Frit system_issue->check_column check_ecv Inspect Tubing/Fittings for Dead Volume check_column->check_ecv check_overload Dilute Sample to Check for Mass Overload check_ecv->check_overload q2 Is mobile phase pH < 3.5? chemical_issue->q2 lower_ph SOLUTION: Lower mobile phase pH (e.g., add 0.1% Formic Acid) q2->lower_ph  No silanol_issue Secondary Silanol Interactions Suspected q2->silanol_issue  Yes use_new_column SOLUTION: Use modern, end-capped C18 or Phenyl column silanol_issue->use_new_column wash_column SOLUTION: Perform rigorous column wash protocol silanol_issue->wash_column

Caption: A troubleshooting flowchart for HPLC peak tailing of this compound.

Summary of HPLC Parameter Adjustments

This table summarizes key parameters that can be adjusted to mitigate peak tailing.

ParameterPotential ProblemRecommended AdjustmentRationale
Mobile Phase pH Analyte and/or silanol group ionization causing secondary interactions.Lower the pH to < 3.0 using an additive like 0.1% formic or phosphoric acid.Suppresses the ionization of both acidic silanol groups and the analyte's carboxylic acid groups, minimizing unwanted polar interactions.[2][7]
Buffer/Additive Insufficient ionic strength to mask residual silanols.For LC-UV, consider increasing buffer concentration (e.g., phosphate from 10 mM to 25 mM). For LC-MS, use volatile buffers like ammonium formate.Higher ionic strength can help shield the charged silanol sites. Additives can compete with the analyte for active sites.[7]
Column Chemistry High concentration of active residual silanol groups on the stationary phase.Switch to a high-purity, end-capped C18 column or a column with an alternative stationary phase (e.g., Phenyl, Polar-Embedded).End-capping chemically deactivates most residual silanols, reducing sites for secondary interactions.[1][4]
Sample Solvent Sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.Prevents solvent mismatch effects that cause peak distortion at the point of injection.[5]
Injection Volume / Mass Column is overloaded with sample.Reduce the injection volume or dilute the sample.Prevents exceeding the column's sample capacity, which leads to non-linear chromatography and peak distortion.[1][7]
System Tubing Extra-column volume from wide-bore or excessively long tubing.Use narrow internal diameter tubing (e.g., 0.005") and ensure all fittings are zero-dead-volume.Minimizes the space outside the column where the sample band can spread, preserving peak sharpness.[4]
Guard Column Contaminated or blocked guard column.Replace the guard column. If the problem is resolved, the issue was with the guard column.A guard column protects the analytical column but can itself become a source of peak shape problems.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Objective: To prepare an acidic mobile phase to suppress ionization and reduce peak tailing.

  • Materials:

    • HPLC-grade Acetonitrile

    • HPLC-grade Methanol

    • Ultrapure water (18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

  • Procedure:

    • Prepare the aqueous component of your mobile phase. For a mobile phase requiring 500 mL of aqueous solution, measure approximately 499.5 mL of ultrapure water into a clean mobile phase bottle.

    • Carefully add 0.5 mL of formic acid to the water to create a 0.1% (v/v) solution.

    • Mix thoroughly and sonicate for 10-15 minutes to degas the solution.

    • Prepare your organic mobile phase (e.g., Acetonitrile or Methanol) and degas it separately.

    • Set up your HPLC gradient using the newly prepared 0.1% formic acid solution as the aqueous phase (Solvent A).

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes before injecting your sample.

Protocol 2: Column Cleaning and Regeneration

  • Objective: To remove strongly adsorbed contaminants from a reversed-phase column that may be causing peak tailing.

  • Important: Always disconnect the column outlet from the detector before performing a high-strength wash to avoid contaminating the flow cell.

  • Materials:

    • HPLC-grade water

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Isopropanol (IPA)

  • Procedure:

    • Disconnect the column from the detector and direct the outlet to a waste container.

    • Set the flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).

    • Wash the column with 20 column volumes of HPLC-grade water (to remove buffers).

    • Wash with 20 column volumes of 100% Acetonitrile.

    • Wash with 20 column volumes of 100% Isopropanol (an effective solvent for removing many organic residues).

    • Flush again with 20 column volumes of 100% Acetonitrile.

    • Finally, re-equilibrate the column with your initial mobile phase composition for at least 20 column volumes.

    • Reconnect the column to the detector and monitor the baseline until it is stable before running your analysis.

Protocol 3: Checking for Extra-Column Volume

  • Objective: To identify and minimize dead volume in the HPLC system.

  • Procedure:

    • Inspect Connections: Power down the pump and carefully inspect every fitting and connection between the autosampler and the detector.

    • Check Tubing Seating: Loosen a fitting and check that the PEEK tubing is fully seated into the port. There should be no gap between the end of the tubing and the bottom of the fitting port.

    • Verify Tubing ID: Ensure that the tubing used has a narrow internal diameter (ID), typically 0.125 mm (0.005") or less, especially for UHPLC systems. Replace any wider-bore tubing.

    • Minimize Tubing Length: Keep the tubing connecting the injector, column, and detector as short as possible. Trim any excess length.

    • Use Correct Ferrules: Ensure that the ferrules used are compatible with the fittings and have not been over-tightened or deformed, as this can create voids. Replace any suspect fittings with new, zero-dead-volume connectors.

References

Technical Support Center: Optimizing Mass Spectrometry for Esculentoside C Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the sensitive detection of Esculentoside C using mass spectrometry.

Troubleshooting Guide

Common issues encountered during the mass spectrometric analysis of this compound are summarized below, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization mode (positive vs. negative).- Inefficient ionization due to inappropriate mobile phase composition.- Low concentration of the analyte.- Ion suppression from matrix components.- For saponins like this compound, negative ion mode Electrospray Ionization (ESI) is often more sensitive.[1] It is recommended to test both modes.- Optimize the mobile phase. The addition of volatile buffers like ammonium acetate or formate can enhance ionization.[1][2]- Ensure the sample concentration is within the optimal range for the instrument.- Improve sample clean-up to remove interfering matrix components.
Poor Peak Shape (Tailing or Broadening) - Inappropriate mobile phase pH for the analyte.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH. Using acidic modifiers like formic or acetic acid can improve peak shape for saponins.[2][3]- Consider a different stationary phase or a column with different properties.
Presence of Multiple Adduct Ions - High salt content in the sample or mobile phase.- Formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) in the ion source.- Use high-purity solvents and additives to minimize salt contamination.- The addition of ammonium acetate or formate can promote the formation of a single, desired adduct, simplifying the mass spectrum.[1]- Optimize the cone voltage, as higher voltages can sometimes favor the formation of certain adducts.[4][5]
In-source Fragmentation - High cone/fragmentor voltage.- Thermal degradation in the ion source.- Reduce the cone or fragmentor voltage to minimize fragmentation in the ion source.[5]- Optimize the ion source temperature to prevent thermal degradation of the analyte.
Inconsistent Results / Poor Reproducibility - Fluctuations in ESI spray stability.- Inconsistent sample preparation.- Instrument instability.- Ensure a stable flow rate and proper nebulizer gas settings.- Use a standardized and validated sample preparation protocol.- Regularly calibrate and maintain the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative ESI, is better for this compound?

A1: For triterpenoid saponins such as this compound, negative ion Electrospray Ionization (ESI) is generally recommended.[1] This is because saponins often readily form deprotonated molecules [M-H]⁻, leading to higher sensitivity and a cleaner mass spectrum compared to the positive ion mode.[1][6] However, it is always advisable to test both modes during method development to determine the optimal conditions for your specific instrument and sample matrix.

Q2: What is the role of mobile phase additives in the analysis of this compound?

A2: Mobile phase additives play a crucial role in enhancing ionization efficiency and improving chromatographic peak shape. For this compound, common additives include:

  • Formic Acid/Acetic Acid: These acidic modifiers help to protonate the analyte in positive ion mode and can improve peak shape by minimizing silanol interactions in reverse-phase chromatography.[2][3]

  • Ammonium Acetate/Ammonium Formate: These volatile salts act as buffering agents and can promote the formation of specific adduct ions, such as [M+NH₄]⁺ in positive mode or [M+CH₃COO]⁻ in negative mode. This can lead to a more consistent and predictable ionization process.[1][2] The choice between formate and acetate can influence the pH of the mobile phase and, consequently, the chromatography and ionization efficiency.[7][8]

Q3: How can I minimize in-source fragmentation of this compound?

A3: In-source fragmentation, the breakdown of the analyte in the ion source before mass analysis, can complicate data interpretation. To minimize this for this compound:

  • Optimize the Cone/Fragmentor Voltage: This is the primary parameter controlling the energy imparted to the ions as they enter the mass spectrometer. Start with a low cone voltage and gradually increase it to find the optimal value that maximizes the intensity of the precursor ion while minimizing fragmentation.[4][5]

  • Adjust Ion Source Temperature: High temperatures can cause thermal degradation of saponins. Optimize the desolvation gas temperature to ensure efficient solvent evaporation without causing the analyte to break down.

Q4: What are the expected adduct ions for this compound?

A4: Given the molecular weight of this compound is approximately 811 g/mol , you can expect to see the following ions:

  • Negative Ion Mode: [M-H]⁻ at m/z 810, and potentially adducts with mobile phase additives like [M+CH₃COO]⁻ if acetate is used.

  • Positive Ion Mode: [M+H]⁺ at m/z 812, [M+NH₄]⁺ at m/z 829 (if ammonium is present), and [M+Na]⁺ at m/z 834. The relative intensities of these adducts will depend on the mobile phase composition and the cleanliness of the system.

Experimental Protocols

Protocol 1: Optimization of ESI Parameters for this compound

This protocol outlines a systematic approach to optimize key ESI-MS parameters for the sensitive detection of this compound.

1. Analyte and Sample Preparation:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL.

  • The final sample for infusion should be prepared in the initial mobile phase composition to be tested.

2. Initial Instrument Settings (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV[1]

  • Cone Voltage: 30 V (start with a low value)

  • Desolvation Gas Flow: 600 L/h

  • Desolvation Temperature: 350 °C

  • Ion Source Temperature: 120 °C

  • Mass Range: m/z 100-1000

3. Optimization Workflow:

  • Infusion: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Mobile Phase Additive Screening:

    • Test different mobile phase compositions:

      • 50:50 Acetonitrile:Water with 0.1% Formic Acid

      • 50:50 Acetonitrile:Water with 5 mM Ammonium Acetate

      • 50:50 Acetonitrile:Water with 5 mM Ammonium Formate

    • Monitor the signal intensity of the [M-H]⁻ ion for each composition.

  • Cone Voltage Optimization:

    • Using the mobile phase that provided the best signal, vary the cone voltage from 10 V to 80 V in increments of 10 V.

    • Record the intensity of the [M-H]⁻ ion at each voltage. Plot the intensity versus cone voltage to determine the optimal value that maximizes the precursor ion signal without significant fragmentation.

  • Gas Flow and Temperature Optimization:

    • Systematically vary the desolvation gas flow and temperature to find the settings that provide the most stable and intense signal.

Data Presentation

The following table provides representative data on the effect of different mobile phase additives on the signal intensity of a typical triterpenoid saponin, illustrating the importance of mobile phase optimization.

Mobile Phase Additive Ionization Mode Precursor Ion Relative Signal Intensity (%)
0.1% Formic AcidNegative[M-H]⁻100
5 mM Ammonium AcetateNegative[M-H]⁻150
5 mM Ammonium FormateNegative[M-H]⁻135
0.1% Formic AcidPositive[M+H]⁺30
5 mM Ammonium AcetatePositive[M+NH₄]⁺60

Note: This data is representative and the actual optimal conditions may vary depending on the specific instrument and experimental setup.

Visualizations

Optimization_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_analysis Data Analysis Prep Prepare this compound Standard Solution Infuse Infuse into Mass Spectrometer Prep->Infuse Mode Select Ionization Mode (Negative ESI) Infuse->Mode MobilePhase Screen Mobile Phase Additives (Formic Acid, Ammonium Acetate, etc.) Mode->MobilePhase ConeVoltage Optimize Cone Voltage MobilePhase->ConeVoltage GasTemp Optimize Gas Flow and Temperature ConeVoltage->GasTemp Analyze Analyze Signal Intensity and Stability GasTemp->Analyze Troubleshooting_Logic Start Low Signal Intensity? CheckMode Is Negative Ion Mode Selected? Start->CheckMode Yes CheckMobilePhase Is Mobile Phase Optimized? CheckMode->CheckMobilePhase Yes NoMode Switch to Negative Ion Mode CheckMode->NoMode No CheckConeVoltage Is Cone Voltage Optimized? CheckMobilePhase->CheckConeVoltage Yes NoMobilePhase Test Additives (e.g., Ammonium Acetate) CheckMobilePhase->NoMobilePhase No Solution Sensitive Detection Achieved CheckConeVoltage->Solution Yes NoConeVoltage Perform Cone Voltage Ramp CheckConeVoltage->NoConeVoltage No NoMode->CheckMode NoMobilePhase->CheckMobilePhase NoConeVoltage->CheckConeVoltage

References

Addressing variability and ensuring reproducibility in Esculentoside C assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Esculentoside C (EsC) Assays. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to variability and reproducibility in the quantification and analysis of this compound. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.

Troubleshooting Guide

Variability in analytical results can arise from multiple sources. This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC or UPLC-MS/MS analysis of this compound.

Table 1: Common Issues in this compound Assays and Their Solutions

IssuePotential CausesRecommended Solutions
Peak Area Variability / Poor Reproducibility - Inconsistent sample preparation (incomplete extraction, protein precipitation issues)- Injector variability (air bubbles, sample loop underfilling)- Fluctuations in detector response- Sample Prep: Use a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure complete solvent evaporation and consistent reconstitution volume. For biological samples, optimize protein precipitation with chilled solvents (e.g., methanol/acetonitrile) and ensure complete removal of precipitated proteins by centrifugation.[1][2][3][4][5][6]- Injector: Purge the injector to remove air bubbles. Ensure the injection volume is appropriate for the loop size. Use a consistent, high-purity solvent to dissolve the final sample, preferably the initial mobile phase.[7]- Detector: Allow the detector lamp to warm up sufficiently. Check for lamp degradation and replace if necessary.[7]
Retention Time Drift / Shifting Peaks - Changes in mobile phase composition (improper mixing, evaporation of volatile components)- Fluctuations in column temperature- Column degradation or contamination- Mobile Phase: Prepare fresh mobile phase daily and degas thoroughly. Use a gradient proportioning valve or a reliable mixer. For premixed mobile phases, keep the container sealed to prevent evaporation.[7][8]- Temperature: Use a column oven to maintain a constant temperature (e.g., 35-40°C). Even small fluctuations in ambient temperature can affect retention times.[7][8][9]- Column: Use a guard column to protect the analytical column from contaminants. Implement a column washing protocol after each batch of samples. If pressure is high and peaks are broad, consider replacing the column frit or the column itself.[10]
Peak Tailing or Fronting - Column overload- Secondary interactions with the stationary phase (e.g., with residual silanols)- Sample solvent incompatible with mobile phase- Column Overload: Reduce the injection volume or dilute the sample. The calibration curve should be linear over the tested concentration range.[7]- Secondary Interactions: Adjust the pH of the mobile phase. Adding a small amount of an acid like formic acid (e.g., 0.1%) can improve peak shape for acidic compounds like EsC.[2][9]- Sample Solvent: Dissolve the final sample in a solvent that is weaker than or identical to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell- Air bubbles in the system- Incomplete column equilibration- Contamination: Use high-purity (HPLC or MS-grade) solvents and reagents. Filter all mobile phases. Flush the system and detector cell with a strong solvent (e.g., isopropanol or acetonitrile).[7]- Air Bubbles: Degas the mobile phase using sonication or an inline degasser. Purge the pump and detector to remove any trapped air.[7]- Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. This may require flushing with 10-20 column volumes.[7][8]
Low Analyte Recovery / Poor Sensitivity - Inefficient extraction from the sample matrix- Degradation of this compound during sample processing or storage- Ion suppression in mass spectrometry- Extraction: Optimize the extraction solvent and method (e.g., ultrasonication, maceration). Ensure the pH of the extraction solvent is appropriate for EsC.[11][12]- Stability: Process samples quickly and at low temperatures. Store extracts at -20°C or -80°C in amber vials to protect from light. Avoid high pH and prolonged exposure to room temperature.[13][14][15][16]- Ion Suppression: Use a more effective sample cleanup method like SPE to remove interfering matrix components. If possible, adjust chromatography to separate EsC from co-eluting interfering compounds.[1][3]

Frequently Asked Questions (FAQs)

Q1: How should I prepare this compound samples from plant material?

A1: For dried and powdered plant material (e.g., from Phytolacca acinosa or P. esculenta), extraction with 70-80% methanol or ethanol is commonly effective for saponins.[17] The process can be enhanced by using methods like ultrasonication or maceration to increase extraction efficiency. After extraction, the solvent should be evaporated under reduced pressure. The crude extract can then be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds before HPLC or UPLC-MS/MS analysis.[5][11][18]

Q2: What are the best conditions for storing this compound samples and stock solutions to prevent degradation?

A2: this compound, like many saponins, is susceptible to degradation, particularly through hydrolysis of its glycosidic bonds. To minimize degradation, store stock solutions and prepared samples at low temperatures (-20°C for short-term and -80°C for long-term storage).[14][19] Use amber vials or protect samples from light to prevent photodegradation. Acidic conditions (pH 4-6) are generally better for the stability of glycosides than neutral or alkaline conditions.[13][14] It is advisable to prepare fresh working solutions and limit freeze-thaw cycles.[3][20]

Q3: My retention time for this compound is not consistent between runs. What is the most likely cause?

A3: The most common causes for retention time drift are changes in mobile phase composition and column temperature.[7][8] Ensure your mobile phase is accurately prepared, well-mixed, and degassed. If you are running a gradient, check that the pump is delivering the correct proportions. The use of a column oven is highly recommended to eliminate the influence of ambient temperature fluctuations.[7] Also, ensure the column is properly equilibrated before each injection.[8]

Q4: I am observing significant ion suppression when analyzing this compound in plasma samples using LC-MS/MS. How can I mitigate this?

A4: Ion suppression is a common challenge in bioanalysis due to matrix components co-eluting with the analyte and interfering with its ionization. To address this, improve your sample preparation. Instead of a simple protein precipitation, consider a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove phospholipids and other interfering substances.[1][5][6] You can also try diluting the sample more after extraction. Additionally, you can adjust your chromatographic method to achieve better separation of this compound from the matrix components causing the suppression.[2]

Q5: What are the expected degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented in the literature reviewed, saponins typically degrade via hydrolysis of the glycosidic bonds, which can be acid- or enzyme-catalyzed. This would result in the formation of the aglycone (sapogenin), in this case, likely phytolaccagenin or a related triterpenoid, and the individual sugar moieties.[17] Degradation can also occur through oxidation, especially at elevated temperatures, which may lead to various oxidation products.[12][21][22][23][24] When developing a stability-indicating method, it is important to monitor for the appearance of new peaks that correspond to these potential degradation products.[12]

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma by UPLC-MS/MS

This protocol is adapted from validated methods for similar triterpenoid saponins and sapogenins in biological matrices.[2][3][9][20][25][26]

1. Sample Preparation (Protein Precipitation) a. To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar saponin not present in the sample). b. Add 400 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.[2] c. Vortex the mixture for 2 minutes. d. Centrifuge at 13,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile). g. Vortex and centrifuge again to pellet any insoluble material. h. Transfer the supernatant to an HPLC vial for analysis.

2. UPLC-MS/MS Conditions

  • Column: A C18 column with a small particle size is recommended (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[3][9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: Hold at 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: Hold at 10% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[9]

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative ion mode (to be optimized for EsC). Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor > product ion transitions for EsC and the IS must be determined by infusion of standard solutions.

3. Method Validation

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.[3][20]

Table 2: Example Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within an acceptable range (typically 85-115%)
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial

Signaling Pathway and Workflow Diagrams

The anti-inflammatory effects of esculentosides are often attributed to their modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material (e.g., Phytolacca root) extraction Extraction (e.g., 80% Methanol, Ultrasonication) plant_material->extraction 1 filtration Filtration & Evaporation extraction->filtration 2 spe Solid-Phase Extraction (SPE) (C18 Cartridge) filtration->spe 3 final_sample Final Sample (in Mobile Phase) spe->final_sample 4 hplc HPLC / UPLC System final_sample->hplc 5. Injection ms Mass Spectrometer (MS/MS) hplc->ms 6. Separation & Ionization data_analysis Data Analysis (Quantification) ms->data_analysis 7. Detection

Caption: Workflow for the extraction and analysis of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_p Phosphorylated IκBα IkB->NFkB_p NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p->NFkB_active IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Cytokines Gene Transcription EsC This compound EsC->IKK Inhibits EsC->IkB Prevents Phosphorylation

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway cluster_p38 p38 MAPK Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK Activates JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK Activates ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK Activates p38_MAPK p38 p38_MAPKK->p38_MAPK Phosphorylates AP1 AP-1 Activation & Inflammatory Response p38_MAPK->AP1 JNK_MAPK JNK JNK_MAPKK->JNK_MAPK Phosphorylates JNK_MAPK->AP1 ERK_MAPK ERK1/2 ERK_MAPKK->ERK_MAPK Phosphorylates ERK_MAPK->AP1 EsC This compound EsC->p38_MAPKK Inhibits Phosphorylation EsC->JNK_MAPKK Inhibits Phosphorylation EsC->ERK_MAPKK Inhibits Phosphorylation

References

Overcoming challenges in the synthesis of Esculentoside C derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed published research on the synthesis of Esculentoside C derivatives is limited. This guide is substantially based on methodologies reported for the synthesis of derivatives of Esculentoside A , a closely related structural analog. Researchers should adapt these protocols with careful consideration of the structural differences between Esculentoside A and C and optimize conditions accordingly.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of this compound derivatives, with a focus on glycosylation and purification steps.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Glycosylated Product 1. Poor reactivity of the aglycone's hydroxyl group(s): Steric hindrance can be a significant issue in complex molecules like this compound. 2. Decomposition of starting materials or product: Saponins can be sensitive to harsh reaction conditions (e.g., strong acids/bases, high temperatures). 3. Suboptimal glycosyl donor: The choice of leaving group and protecting groups on the sugar moiety is critical. 4. Inefficient activation of the glycosyl donor. 1. Employ a more reactive glycosyl donor: Glycosyl halides (bromides or fluorides) or trichloroacetimidates are often more reactive than thioglycosides. 2. Optimize reaction conditions: Screen different solvents, temperatures, and reaction times. Start with milder conditions and gradually increase intensity. 3. Use a suitable promoter/catalyst: Common promoters for glycosylation include silver triflate, TMSOTf, or BF3·OEt2. The choice will depend on the glycosyl donor used. 4. Protecting group strategy: Ensure appropriate protecting groups are used on both the aglycone and the sugar to prevent side reactions. Benzyl ethers are robust, while silyl ethers offer milder deprotection conditions.
Formation of Multiple Side Products 1. Non-regioselective glycosylation: Multiple hydroxyl groups on the this compound aglycone can compete for the glycosyl donor. 2. Anomerization: Formation of both α and β anomers of the glycosidic bond. 3. Orthoester formation: A common side reaction with participating protecting groups (e.g., acetyl) at the C-2 position of the sugar. 4. Degradation of the saponin backbone. 1. Strategic use of protecting groups: Selectively protect all but the desired hydroxyl group on the aglycone to ensure regioselectivity. This may require a multi-step protection-deprotection sequence. 2. Control of stereoselectivity: The choice of solvent and protecting groups on the sugar can influence the stereochemical outcome. For example, non-participating protecting groups (e.g., benzyl) at C-2 of the sugar often favor α-glycosides in the presence of a halide acceptor, while participating groups (e.g., acetyl) favor β-glycosides. 3. Use non-participating protecting groups at C-2 of the sugar to avoid orthoester formation.
Difficulty in Product Purification 1. Similar polarity of the product and starting materials/byproducts. 2. Presence of closely related isomers (e.g., anomers, regioisomers). 3. Amphiphilic nature of saponins leading to tailing on silica gel chromatography. 1. Employ a multi-step purification strategy: Start with macroporous resin column chromatography to separate the glycosylated product from the more polar unreacted sugar and less polar aglycone.[1][2] 2. Utilize preparative HPLC: Reversed-phase (C18) preparative HPLC is often necessary to separate closely related isomers. A gradient of water and acetonitrile or methanol is typically used.[1] 3. Consider alternative stationary phases: If silica gel proves problematic, consider using reversed-phase silica or other specialized chromatography media.
Unexpected Hemolytic Activity of Derivatives The sugar moiety and other structural features of saponins can contribute to hemolytic activity.[3][4]Modify the aglycone at the C-28 position or other accessible sites, as this has been shown to dramatically reduce hemolytic activity in related saponins.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing this compound derivatives?

A1: The primary challenges in the chemical synthesis of this compound and other saponin derivatives include the structural complexity of the aglycone and the poor regio- and stereo-selectivity of glycosylation reactions.[5] Achieving selective glycosylation at a specific hydroxyl group without affecting others requires a carefully planned protecting group strategy. Furthermore, the purification of the final products can be complex due to the presence of closely related isomers and the amphiphilic nature of saponins.

Q2: How can I improve the regioselectivity of the glycosylation reaction?

A2: To improve regioselectivity, it is crucial to employ a protecting group strategy that differentiates the various hydroxyl groups on the this compound aglycone. This typically involves a series of protection and deprotection steps to leave only the target hydroxyl group available for glycosylation. The choice of protecting groups is critical and should be based on their stability to the glycosylation conditions and the ease of their selective removal.

Q3: What are the best methods for purifying my final this compound derivative?

A3: A combination of chromatographic techniques is usually most effective. Initial purification can be performed using macroporous resin column chromatography to remove a significant portion of impurities.[1][2] This is often followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to separate the desired product from closely related isomers and other byproducts.[1]

Q4: My derivative shows high hemolytic activity. What structural modifications can I make to reduce this?

A4: Studies on the closely related Esculentoside A have shown that modifications at the C-28 carboxylic acid group, such as conversion to amides, can significantly reduce hemolytic activity while in some cases enhancing the desired biological activity.[3] Therefore, derivatization at the C-28 position of this compound is a promising strategy to mitigate hemolytic toxicity.

Q5: What are the expected biological activities of this compound derivatives?

A5: While research on this compound derivatives is limited, based on studies of Esculentoside A and B, derivatives are likely to exhibit anti-inflammatory and anticancer properties.[5][6][7] These activities are often attributed to the modulation of key signaling pathways such as NF-κB, MAPK, and STAT3.[2][7][8][9] It is important to note that this compound itself has been reported to have pro-inflammatory effects, so derivatization is key to potentially altering and improving its bioactivity profile.

Experimental Protocols

Note: The following protocols are adapted from the synthesis of Esculentoside A derivatives and should be optimized for this compound.

General Procedure for the Synthesis of C-28 Amide Derivatives of this compound (Adapted from Esculentoside A Synthesis)
  • Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as anhydrous dimethylformamide (DMF). Add a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the active ester.

  • Amide Formation: To the activated this compound solution, add the desired amine (1.5 equivalents). Continue stirring at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, followed by preparative HPLC if necessary to obtain the pure amide derivative.

General Procedure for Glycosylation of the this compound Aglycone (Hypothetical, based on general glycosylation methods)
  • Preparation of the Aglycone Acceptor: Selectively protect the hydroxyl groups of the this compound aglycone, leaving the desired hydroxyl group for glycosylation exposed. This will likely involve a multi-step process.

  • Glycosylation Reaction: Dissolve the protected aglycone (1 equivalent) and a suitable glycosyl donor (e.g., a protected glycosyl trichloroacetimidate, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C). Add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a few drops of a base (e.g., triethylamine or pyridine). Allow the mixture to warm to room temperature and dilute with the reaction solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification of the Glycosylated Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: Remove the protecting groups from the sugar and aglycone moieties using appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride source for silyl groups) to yield the final this compound derivative. Purify the deprotected product by preparative HPLC.

Signaling Pathways and Experimental Workflows

Diagrams of Key Signaling Pathways

The following diagrams illustrate the general signaling pathways that may be modulated by this compound derivatives, based on studies with related compounds.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Transcription Esculentoside_Derivative This compound Derivative Esculentoside_Derivative->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

MAPK_Signaling_Pathway Stress_Signal Stress Signal (e.g., LPS) MEKK MEKK Stress_Signal->MEKK MKK MKK MEKK->MKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Esculentoside_Derivative This compound Derivative Esculentoside_Derivative->MKK Inhibits

Caption: MAPK Signaling Pathway Inhibition.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: this compound Aglycone_Modification Aglycone Modification (e.g., C-28 Amidation) Start->Aglycone_Modification Glycosylation Glycosylation Start->Glycosylation Aglycone_Modification->Glycosylation Purification_1 Initial Purification (Macroporous Resin) Glycosylation->Purification_1 Purification_2 Final Purification (Preparative HPLC) Purification_1->Purification_2 Characterization Structural Characterization (NMR, MS) Purification_2->Characterization End Pure Derivative Purification_2->End Bioassay Biological Activity Assays Characterization->Bioassay

Caption: General Synthesis and Evaluation Workflow.

References

Validation & Comparative

In Vivo Validation of Esculentoside C's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy in Preclinical Models of Acute Inflammation

The anti-inflammatory potential of Esculentoside A has been evaluated in several well-established in vivo models of acute inflammation. This section compares its efficacy with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.

Carrageenan-Induced Paw Edema in Rodents

This model is a widely used to assess the efficacy of anti-inflammatory agents. Inflammation is induced by injecting carrageenan into the paw, leading to edema, and the reduction in paw volume is measured as an indicator of anti-inflammatory activity.

CompoundAnimal ModelDoseRoute of AdministrationInhibition of Edema (%)Time PointReference
Esculentoside A Rat10 mg/kgIntraperitoneal (i.p.)Data not available in direct comparative studies-[1]
Indomethacin Rat5 mg/kgIntraperitoneal (i.p.)Significant inhibition1-5 hours[2]
Indomethacin Rat10 mg/kgIntraperitoneal (i.p.)57.664 hours[3]
Indomethacin Mouse10 mg/kgIntraperitoneal (i.p.)Significant5 hours[4]
Dexamethasone Rat-Drinking Water (10 mg/L)Significant reduction in lung edema48 hours[5]

Note: Direct comparative percentage inhibition data for Esculentoside A in this model was not found. However, studies report its potent anti-inflammatory properties in vivo[1].

Xylene-Induced Ear Edema in Mice

Topical application of xylene to the ear of a mouse induces acute inflammation and edema. The anti-inflammatory effect is quantified by the reduction in the weight of the ear punch biopsies.

CompoundAnimal ModelDoseRoute of AdministrationInhibition of Edema (%)Reference
Esculentoside A MouseData not available--
Indomethacin Mouse2 mg/kgOral50.12[6]
Indomethacin Mouse1 mg/kg (repeated doses)Oral59.9[7]
Dexamethasone Mouse1.25 mg/kgIntravenous (i.v.)Significant decline in serum Nitric Oxide[8]

Note: Specific data for Esculentoside A or C in the xylene-induced ear edema model is not available. The data for standard drugs provides a benchmark for potential future studies.

Experimental Protocols

Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of a test compound on acute inflammation.

Animals: Male Wistar rats or BALB/c mice are commonly used[9].

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compound (e.g., Esculentoside A), a reference drug (e.g., Indomethacin), or a vehicle (control) is administered, typically via intraperitoneal or oral route.

  • After a specific absorption time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw[2][10].

  • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours)[2].

  • The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Xylene-Induced Ear Edema

Objective: To assess the topical or systemic anti-inflammatory activity of a compound on acute inflammation.

Animals: Male albino Balb/C mice are frequently used[8].

Procedure:

  • The test compound, reference drug (e.g., Indomethacin or Dexamethasone), or vehicle is administered systemically (e.g., orally, intravenously) or topically.

  • After a predetermined time, a fixed volume (e.g., 50 µL) of xylene is applied to both the anterior and posterior surfaces of the right ear[8].

  • The left ear serves as a control.

  • After a set period (e.g., 2 hours), the mice are euthanized, and a circular section is removed from both ears using a biopsy punch.

  • The weight of the ear punches is recorded, and the difference in weight between the right and left ear punches is calculated as the edema value.

  • The percentage inhibition of edema is determined by comparing the treated groups with the vehicle control group.

Visualizing the Process and a Plausible Mechanism

Experimental Workflow for In Vivo Anti-Inflammatory Screening

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Data Collection & Analysis animal_prep Animal Acclimatization (e.g., Rats/Mice) grouping Randomization into Groups (Control, Test, Standard) animal_prep->grouping dosing Administration of Esculentoside C/Standard Drug grouping->dosing induction Induction of Inflammation (e.g., Carrageenan Injection) dosing->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Edema) induction->measurement analysis Data Analysis and Calculation of Inhibition measurement->analysis

Caption: A generalized workflow for in vivo anti-inflammatory studies.

Proposed Anti-Inflammatory Signaling Pathway for Esculentosides

Based on studies of Esculentoside A, a plausible mechanism involves the inhibition of key pro-inflammatory pathways. Esculentoside A has been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2)[11].

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2_iNOS COX-2 & iNOS Expression NFkB->COX2_iNOS PGs_NO Prostaglandins & Nitric Oxide Production COX2_iNOS->PGs_NO Inflammation Inflammation PGs_NO->Inflammation Esculentoside This compound (Proposed) Esculentoside->NFkB Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

A Comparative Guide to Analytical Methods for the Quantification of Esculentoside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Esculentoside C, a key bioactive saponin. The information presented is essential for selecting the most appropriate analytical technique for research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC) coupled with different detectors.

Data Presentation: A Side-by-Side Look at Analytical Performance

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. Below is a summary of typical performance data for commonly employed analytical techniques for saponin analysis, which can be extrapolated for this compound.

ParameterHPLC-UVHPLC-ELSDUPLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ng rangeng rangepg range
Limit of Quantification (LOQ) ng rangeng rangepg range
Precision (RSD%) < 2%< 3%< 5%
Accuracy (Recovery %) 95-105%92-108%90-110%

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are fundamental for reproducible and reliable quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of compounds with a suitable chromophore.

  • Sample Preparation: An accurately weighed amount of the sample containing this compound is dissolved in a suitable solvent, typically methanol or a methanol-water mixture. The solution is then sonicated to ensure complete dissolution and filtered through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed, consisting of a mixture of water (often with an acid modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance.

    • Injection Volume: 10-20 µL.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a valuable technique for the analysis of compounds that lack a strong UV chromophore, such as many saponins.

  • Sample Preparation: Similar to the HPLC-UV method, the sample is dissolved in a suitable solvent, sonicated, and filtered.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is generally used.

    • Mobile Phase: A gradient of aqueous acetonitrile is often employed. It is crucial to use volatile mobile phase additives to avoid detector noise.

    • Flow Rate: A flow rate of around 1.0 mL/min is common.

    • ELSD Conditions: The nebulizer temperature and gas flow rate are optimized to achieve maximum signal-to-noise ratio for the analyte.

    • Injection Volume: 20-50 µL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and at low concentrations.

  • Sample Preparation: For biological samples, a protein precipitation step (e.g., with methanol or acetonitrile) followed by centrifugation is typically required. The supernatant is then filtered before injection.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used to achieve high resolution and fast separation.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is common.

    • Flow Rate: A lower flow rate, typically 0.3-0.5 mL/min, is used with UPLC systems.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the ionization efficiency of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

Visualizing the Workflow and Comparison

To better understand the processes involved, the following diagrams illustrate the general workflow for cross-validating analytical methods and the key parameters for their comparison.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_comparison Comparison DefineObjective Define Objective SelectMethods Select Analytical Methods DefineObjective->SelectMethods MethodDevelopment Method Development & Optimization SelectMethods->MethodDevelopment MethodValidation Method Validation MethodDevelopment->MethodValidation DataAnalysis Data Analysis & Comparison MethodValidation->DataAnalysis SelectOptimalMethod Select Optimal Method DataAnalysis->SelectOptimalMethod

Caption: General workflow for cross-validation of analytical methods.

MethodComparisonParameters center Method Comparison param1 Linearity & Range center->param1 param2 Accuracy center->param2 param3 Precision center->param3 param4 Sensitivity (LOD/LOQ) center->param4 param5 Selectivity/ Specificity center->param5 param6 Robustness center->param6

Caption: Key parameters for analytical method comparison.

Evaluating the efficacy of Esculentoside C against synthetic anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, natural compounds are increasingly being scrutinized for their potential to offer efficacy with improved safety profiles compared to established synthetic drugs. This guide provides a comparative evaluation of Esculentoside C, a triterpenoid saponin derived from the roots of Phytolacca esculenta, and conventional synthetic anti-inflammatory drugs, namely non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Mechanisms of Anti-Inflammatory Action

This compound and synthetic anti-inflammatory drugs exert their effects through distinct molecular pathways. While synthetic drugs typically target specific enzymes or receptors, this compound appears to modulate multiple signaling cascades involved in the inflammatory response.

This compound: The anti-inflammatory activity of this compound, and its more extensively studied analogue Esculentoside A, is attributed to its ability to suppress the production of a wide array of pro-inflammatory mediators. In cellular models, Esculentoside A has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] Its mechanism involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[3]

Synthetic Anti-Inflammatory Drugs:

  • NSAIDs (e.g., Indomethacin): These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

  • Corticosteroids (e.g., Dexamethasone): Corticosteroids are potent anti-inflammatory agents that function by binding to glucocorticoid receptors. This interaction leads to the transcriptional regulation of numerous genes, resulting in the broad suppression of multiple inflammatory pathways.[5][6] They inhibit the production of a wide range of pro-inflammatory cytokines and enzymes, and also suppress the migration and function of immune cells.

Comparative Efficacy: Experimental Data

Direct head-to-head comparative studies of this compound and synthetic anti-inflammatory drugs are limited in publicly available literature. The following tables present data from separate studies to provide an indirect comparison of their anti-inflammatory effects.

Disclaimer: The data presented below is collated from different studies and should not be interpreted as a direct comparison due to variations in experimental conditions, models, and methodologies.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard assay to evaluate the acute anti-inflammatory activity of a compound.

CompoundDoseAnimal ModelTime Point% Inhibition of EdemaReference
Indomethacin 10 mg/kgRat5 hours69.1%[7]
Methanol Extract of Daphne oleoides (containing saponins) 400 mg/kgRat5 hours23.2%[7]

Note: The data for the plant extract is provided as an example of saponin-containing natural products, as direct comparative data for purified this compound was not available.

In Vitro Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Cytokines

The inhibition of pro-inflammatory cytokine production in LPS-stimulated macrophages is a common in vitro method to assess anti-inflammatory potential.

CompoundCell LineCytokineIC50Reference
Esculentoside A Murine Peritoneal MacrophagesIL-1Not explicitly stated, but significant inhibition at 3-12 µmol/L[8]
Esculentoside A Murine Peritoneal MacrophagesTNF-αNot explicitly stated, but significant reduction at 0.1-10 µmol/L[1]
Dexamethasone Human Polymorphonuclear LeukocytesIL-6Dose-dependent inhibition at 10⁻⁸ to 10⁻⁶ M

Note: IC50 values provide a standardized measure of a drug's potency. The absence of directly comparable IC50 values for Esculentoside A and dexamethasone under identical experimental conditions in the available literature highlights a key research gap.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is widely used to screen for acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (this compound at various doses).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 30 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

LPS-Induced Cytokine Release in Macrophages

This in vitro assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (this compound) or a standard (e.g., Dexamethasone) for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage inhibition of cytokine production is calculated for each treatment group compared to the LPS-only control. The IC50 value (the concentration of the compound that inhibits cytokine production by 50%) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflow Diagrams

G Simplified Anti-Inflammatory Signaling Pathways cluster_0 This compound cluster_1 Synthetic Drugs cluster_2 Cellular Signaling cluster_3 Inflammatory Response EC This compound NFkB NF-κB Pathway EC->NFkB Inhibits MAPK MAPK Pathway EC->MAPK Inhibits NSAID NSAIDs (e.g., Indomethacin) COX COX Enzymes NSAID->COX Inhibits Corticosteroid Corticosteroids (e.g., Dexamethasone) GR Glucocorticoid Receptor Corticosteroid->GR Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes MAPK->Cytokines Promotes Prostaglandins Prostaglandins COX->Prostaglandins Produces GR->NFkB Inhibits GR->Cytokines Inhibits Transcription

Caption: Comparative signaling pathways of this compound and synthetic anti-inflammatory drugs.

G Experimental Workflow: Carrageenan-Induced Paw Edema start Start grouping Animal Grouping (Control, Standard, Test) start->grouping initial_measurement Measure Initial Paw Volume grouping->initial_measurement treatment Administer Vehicle, Standard, or this compound initial_measurement->treatment induction Inject Carrageenan into Paw treatment->induction timed_measurement Measure Paw Volume at Intervals (1-5h) induction->timed_measurement analysis Calculate % Inhibition of Edema timed_measurement->analysis end End analysis->end

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

G Experimental Workflow: LPS-Induced Cytokine Release start Start cell_seeding Seed Macrophages in Plates start->cell_seeding pretreatment Pre-treat with Vehicle, Standard, or this compound cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation collection Collect Supernatant incubation->collection elisa Measure Cytokines (TNF-α, IL-6) via ELISA collection->elisa analysis Calculate % Inhibition and IC50 elisa->analysis end End analysis->end

Caption: Workflow for the in vitro LPS-induced cytokine release assay.

References

Esculentoside C: A Comparative Guide to its Preclinical Anticancer and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro Anticancer Efficacy of Esculentoside A in Colorectal Cancer

Esculentoside A, a prominent member of the Esculentoside family, has demonstrated significant antiproliferative and antimetastatic effects in human colorectal cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Cytotoxicity of Esculentoside A in Human Colorectal Cancer Cell Lines

Cell LineIC50 (µM)
HT-2916[1]
HCT-116~20-24[1]
SW620~20-24[1]

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Effects of Esculentoside A on Cancer Cell Proliferation and Metastasis

ExperimentCell LineTreatment Concentration (µM)Observed Effect
Cell Cycle AnalysisHT-291654.23% of cells arrested in G1 phase (control: 22.68%)[1]
Colony Formation AssayHT-291659% inhibition of colony formation compared to control[1]
Transwell Migration AssayHT-29Not specified45% reduction in cell migration compared to control[1]
Transwell Invasion AssayHT-29Not specified51% reduction in cell invasion compared to control[1]

Comparative Efficacy with Standard Chemotherapeutic Agents

To provide a benchmark for the observed anticancer activity of Esculentoside A, the following table presents the reported IC50 values for commonly used chemotherapeutic drugs in the same or similar colorectal cancer cell lines.

Table 3: IC50 Values of Standard Chemotherapeutic Drugs in Colorectal Cancer Cell Lines

DrugHT-29 (µM)HCT-116 (µM)SW620 (µM)
Esculentoside A 16 [1]~20-24 [1]~20-24 [1]
5-Fluorouracil11.25 (after 5 days)[2]11.3 (after 3 days)[2]4[3]
Oxaliplatin~15-20~5-100.1[3]
Doxorubicin0.88[4]0.96[4]Not readily available
Paclitaxel9.5[5]9.7[5]Not readily available

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as exposure time and specific assay used.

Anti-inflammatory Properties of Esculentoside A

Esculentoside A has also been shown to possess potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokine production.

Table 4: In Vivo Anti-inflammatory Effects of Esculentoside A in a Mouse Model

CytokineTreatmentEffect
TNFEsculentoside A (5, 10, 20 mg/kg)Dose-dependent decrease in serum levels
IL-1Esculentoside A (5, 10, 20 mg/kg)Dose-dependent decrease in serum levels
IL-6Esculentoside A (5, 10, 20 mg/kg)Dose-dependent decrease in serum levels

Signaling Pathways and Molecular Targets

Esculentoside A and the related Esculentoside H have been shown to modulate key signaling pathways involved in cancer progression and inflammation.

The anti-inflammatory and anticancer effects of Esculentoside A are partly attributed to its ability to suppress the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. By inhibiting the activation of NF-κB, Esculentoside A can reduce the expression of pro-inflammatory cytokines and pro-survival proteins in cancer cells.

Esculentoside_A_NF_kB_Pathway Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα P NF_kB NF-κB (p50/p65) IκBα->NF_kB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation Esculentoside_A Esculentoside A Esculentoside_A->IKK Gene_Expression Pro-inflammatory & Pro-survival Genes NF_kB_nuc->Gene_Expression

Figure 1: Esculentoside A inhibits the NF-κB signaling pathway.

Another important mechanism is the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting this pathway, Esculentoside A can further reduce inflammation.

Esculentoside_A_NLRP3_Pathway cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Signal1 Priming Signal (e.g., LPS) pro_IL1b pro-IL-1β Signal1->pro_IL1b Transcription Signal2 Activation Signal (e.g., ATP) NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) Signal2->NLRP3_complex Assembly Caspase1 Caspase-1 NLRP3_complex->Caspase1 Activation IL1b IL-1β Caspase1->pro_IL1b Cleavage ext_IL1b IL-1β IL1b->ext_IL1b Secretion Esculentoside_A Esculentoside A Esculentoside_A->NLRP3_complex CCK8_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition Seed_Cells Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) Incubate_24h Incubate for 24h at 37°C, 5% CO2 Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of Esculentoside C or control Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_CCK8 Add 10µL CCK-8 solution to each well Incubate_48h->Add_CCK8 Incubate_2h Incubate for 1-4h Add_CCK8->Incubate_2h Measure_Absorbance Measure absorbance at 450nm using a microplate reader Incubate_2h->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

References

Independent Confirmation of Esculentoside C's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purported mechanism of action of Esculentoside C, a triterpenoid saponin with potential anti-inflammatory and anticancer properties. Due to the limited availability of independent, peer-reviewed studies specifically on this compound, this guide leverages experimental data from its closely related analogue, Esculentoside A. The mechanisms of Esculentoside A are compared with two other well-characterized saponins, Ginsenoside Rg3 and Dioscin, to offer a broader perspective for researchers in the field.

Comparative Analysis of Mechanism of Action

The primary proposed mechanisms of action for this compound, inferred from studies on Esculentoside A, revolve around its ability to modulate key signaling pathways involved in inflammation and cancer progression. These include the NF-κB, MAPK, and STAT3 pathways. This section compares the effects of Esculentoside A, Ginsenoside Rg3, and Dioscin on these critical cellular processes.

Table 1: Comparison of Inhibitory Effects on Key Signaling Pathways

CompoundTarget PathwayKey Molecular TargetsObserved EffectsSupporting Evidence (Cell Lines)
Esculentoside A NF-κBIκB-α phosphorylation, p65 translocationInhibition of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β)LPS-stimulated BV2 microglia, Human Colorectal Cancer Cells[1][2]
MAPKPhosphorylation of p38, ERK, JNKSuppression of inflammatory mediatorsLPS-stimulated BV2 microglia[2]
STAT3IL-6/STAT3 cascadeInhibition of proliferation, induction of apoptosisHuman Breast Cancer Cells, Human Colorectal Cancer Cells[1]
Ginsenoside Rg3 PI3K/AktPI3K, AktInhibition of cell proliferation and survivalOvarian Cancer Cells[3]
NF-κBNF-κB activationReduction of pro-inflammatory cytokine productionIn vitro and in vivo inflammation models[4]
MAPKMAPK pathway componentsModulation of cell proliferation and apoptosisVarious cancer cell lines[4]
AngiogenesisVEGF expressionInhibition of new blood vessel formationIn vitro and in vivo cancer models[4][5]
Dioscin PI3K/Akt/MAPKVEGFR2, PI3K, p-AKT, p-p38 MAPKSuppression of cell viability, induction of apoptosisSKOV3 Human Ovarian Cancer Cells[6]
STAT3STAT3 activationDownregulation of STAT3-regulated genes, inhibition of proliferationHuman Hepatocellular Carcinoma Cells[7]
ApoptosisCaspase-3, Caspase-9, BaxInduction of programmed cell deathSKOV3 Human Ovarian Cancer Cells[6]

Experimental Protocols

To facilitate the independent validation and further investigation of the mechanisms discussed, this section provides detailed protocols for key experiments.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is designed to assess the phosphorylation status of IκBα and the nuclear translocation of the p65 subunit of NF-κB, key indicators of pathway activation.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or other compounds at various concentrations for the desired time. Include a positive control (e.g., TNF-α or LPS) and a vehicle control.

  • Protein Extraction:

    • For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Analysis of STAT3 Inhibition

This protocol describes a cell-based ELISA to quantify the inhibition of STAT3 DNA-binding activity.

Materials:

  • Nuclear extraction kit

  • STAT3 transcription factor assay kit (ELISA-based)

  • Microplate reader

Procedure:

  • Cell Treatment and Nuclear Extraction: Treat cells with the test compounds as described for the Western blot protocol. Prepare nuclear extracts from treated and control cells using a nuclear extraction kit.

  • STAT3 DNA-Binding ELISA:

    • Follow the manufacturer's protocol for the STAT3 transcription factor assay kit.

    • Typically, equal amounts of nuclear extract protein are added to wells of a microplate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

    • Incubate to allow STAT3 to bind to the DNA.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for the DNA-bound STAT3.

    • Add an HRP-conjugated secondary antibody.

    • Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of STAT3 inhibition for each treatment condition relative to the positive control. Determine the IC50 value for each compound.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways modulated by this compound and its alternatives.

Esculentoside_C_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Growth Factors Growth Factors Growth Factors->Receptor IKK IKK Receptor->IKK MAPK Cascade MAPK Cascade Receptor->MAPK Cascade STAT3 STAT3 Receptor->STAT3 IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocation Gene Transcription Gene Transcription MAPK Cascade->Gene Transcription STAT3_n STAT3 STAT3->STAT3_n translocation This compound This compound This compound->IKK This compound->MAPK Cascade This compound->STAT3 NF-κB (p65/p50)_n->Gene Transcription activates STAT3_n->Gene Transcription Inflammation, Proliferation Inflammation, Proliferation Gene Transcription->Inflammation, Proliferation

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Protein Extraction Protein Extraction Compound Treatment->Protein Extraction Quantification Quantification Protein Extraction->Quantification Western Blot Western Blot Quantification->Western Blot ELISA ELISA Quantification->ELISA Densitometry Densitometry Western Blot->Densitometry IC50 Calculation IC50 Calculation ELISA->IC50 Calculation Statistical Analysis Statistical Analysis Densitometry->Statistical Analysis IC50 Calculation->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: General experimental workflow for mechanism of action studies.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking in peer-reviewed literature, the extensive research on its structural analog, Esculentoside A, provides a strong foundation for its proposed anti-inflammatory and anticancer activities. The modulation of the NF-κB, MAPK, and STAT3 signaling pathways appears to be a common mechanism for this class of saponins.

For drug development professionals, the comparative data presented here on Ginsenoside Rg3 and Dioscin highlight the therapeutic potential of saponins and underscore the importance of detailed mechanistic studies. Independent confirmation of this compound's activity is crucial. Researchers are encouraged to utilize the provided experimental protocols to validate the inferred mechanisms and to further elucidate the specific molecular targets of this compound. Such studies will be vital in determining its potential as a novel therapeutic agent.

References

Head-to-head comparison of different Phytolacca compounds' bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic, antiviral, and anti-inflammatory potential of key bioactive compounds isolated from the Phytolacca genus, supported by experimental data and detailed methodologies.

The genus Phytolacca, commonly known as pokeweed, is a rich source of diverse bioactive compounds, primarily triterpenoid saponins, which have demonstrated significant pharmacological potential. This guide provides a head-to-head comparison of the bioactivity of various Phytolacca compounds, with a focus on their anticancer, antiviral, and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of Phytolacca Saponins

Triterpenoid saponins are the most prominent class of bioactive compounds in Phytolacca species and have been extensively studied for their cytotoxic effects against various cancer cell lines. While direct comparative studies of a wide range of isolated compounds are limited, data from various sources allow for a preliminary assessment of their relative potencies.

A study on saponin-rich extracts from the roots of Phytolacca acinosa from different geographical locations in China (Sichuan and Shandong) and Phytolacca americana revealed variations in their antiproliferative activities against human gastric carcinoma (SGC-7901) and hepatocellular carcinoma (Hep G2) cell lines. The extract from P. acinosa from Sichuan demonstrated the highest cytotoxicity.[1][2]

Extract SourceCell LineIC50 (µg/mL)
P. acinosa (Sichuan)SGC-790127.20 ± 1.60[1]
Hep G225.59 ± 1.63[1]
P. acinosa (Shandong)SGC-7901> 27.20
Hep G2> 25.59
P. americanaSGC-7901> 27.20
Hep G2> 25.59

Table 1: Comparative antiproliferative activities of saponin extracts from different Phytolacca species.

In a study evaluating the cytotoxic effects of esculentoside A on various human colorectal cancer cell lines, the following IC50 values were determined:[3]

CompoundCell LineIC50 (µM)
Esculentoside AHT-2916[3]
HCT-116~20
SW620~24

Table 2: Cytotoxic activity of Esculentoside A against human colorectal cancer cell lines.

Furthermore, a study on triterpenoids from Phytolacca acinosa reported that esculentoside B exhibited moderate cytotoxic activity against BEL-7402, HL-60, and HepG2.2.1.5 human cancer cell lines.[4] Unfortunately, the specific IC50 values were not available in the abstract.

Antiviral and Anti-inflammatory Bioactivities

Phytolacca compounds have also been recognized for their antiviral and anti-inflammatory properties. However, comparative quantitative data for individual compounds are scarce.

Antiviral Activity
Anti-inflammatory Activity

The anti-inflammatory effects of Phytolacca saponins are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). Buddlejasaponin IV and songarosaponin D, triterpene saponins isolated from Physospermum verticillatum, have been shown to significantly inhibit NO production in LPS-induced RAW 264.7 macrophages with IC50 values of 4.2 µM and 10.4 µM, respectively.[7] While not from Phytolacca, these findings on similar triterpene saponins suggest a likely mechanism of action for Phytolacca-derived saponins. The anti-inflammatory activity of Phytolacca saponins is believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocols

Isolation of Triterpenoid Saponins from Phytolacca

A common method for the isolation and purification of triterpenoid saponins such as esculentoside A, B, C, and D from the roots of Phytolacca involves high-speed countercurrent chromatography (HSCCC).[8]

Protocol:

  • Extraction: The dried and powdered roots of Phytolacca are percolated with 70% ethanol. The resulting extract is dried under reduced pressure.

  • Fractionation: The crude extract is dissolved in water and then partitioned with ethyl acetate. The ethyl acetate phase, rich in saponins, is collected and evaporated.

  • HSCCC Separation: The saponin-rich extract is subjected to HSCCC using a two-phase solvent system, typically composed of chloroform-methanol-water (e.g., in a 4:4:2 v/v ratio). The lower phase is used as the mobile phase.

  • Detection and Identification: The fractions are monitored using an evaporative light scattering detector (ELSD). The purified compounds are then identified and characterized using spectroscopic methods such as ESI-MS, ¹H NMR, and ¹³C NMR.[8]

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification & Identification start Powdered Phytolacca Roots extraction Percolation with 70% Ethanol start->extraction drying1 Drying under reduced pressure extraction->drying1 dissolving Dissolving in Water drying1->dissolving partition Partitioning with Ethyl Acetate dissolving->partition evaporation Evaporation of Ethyl Acetate Phase partition->evaporation saponin_extract Saponin-rich Extract evaporation->saponin_extract hsccc HSCCC Separation saponin_extract->hsccc elsd ELSD Detection hsccc->elsd fractions Purified Fractions elsd->fractions analysis Spectroscopic Analysis (MS, NMR) fractions->analysis compounds Identified Triterpenoid Saponins analysis->compounds

Fig. 1: Workflow for the isolation of triterpenoid saponins.
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isolated Phytolacca compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is used to quantify the effect of a compound on the ability of a virus to form plaques (zones of cell death) in a cell monolayer.

Protocol:

  • Cell Seeding: A monolayer of susceptible host cells is prepared in a multi-well plate.

  • Virus-Compound Incubation: The virus is pre-incubated with various concentrations of the Phytolacca compound.

  • Infection: The cell monolayers are infected with the virus-compound mixture.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in treated wells is compared to that in untreated control wells to determine the percentage of inhibition. The EC50 value is calculated as the compound concentration that reduces the plaque number by 50%.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment and Stimulation: The cells are pre-treated with different concentrations of the Phytolacca compounds for a short period before being stimulated with LPS.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many Phytolacca saponins are mediated through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial in the inflammatory response, leading to the production of pro-inflammatory cytokines and mediators like TNF-α and nitric oxide.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, iNOS, etc.) DNA->Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->DNA Phytolacca Phytolacca Saponins Phytolacca->IKK inhibits Phytolacca->MAPK inhibits

Fig. 2: Inhibition of NF-κB and MAPK signaling by Phytolacca saponins.

Conclusion

The compounds isolated from the Phytolacca genus, particularly triterpenoid saponins like esculentosides, exhibit a range of promising bioactive properties. While direct comparative studies are still somewhat limited, the available data indicate significant potential for these compounds in the development of novel anticancer, antiviral, and anti-inflammatory agents. Further research focusing on head-to-head comparisons of isolated compounds is crucial to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Meta-Analysis of the Pharmacological Effects of Esculentosides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative pharmacological activities of esculentosides, a class of triterpenoid saponins derived from Phytolacca species. This guide synthesizes experimental data on their anti-inflammatory, anti-cancer, and antifungal properties, providing detailed methodologies and mechanistic insights.

Esculentosides, naturally occurring saponins isolated from plants of the Phytolacca genus, have garnered significant scientific interest for their diverse and potent pharmacological activities. This guide provides a meta-analysis of key studies to offer a comparative overview of their effects, focusing on Esculentoside A (EsA), Esculentoside B (EsB), and Esculentoside H (EsH). The data is presented to facilitate objective comparison and support further research and development.

Anti-Inflammatory Effects

Esculentosides, particularly EsA and EsB, have demonstrated significant anti-inflammatory properties. Their primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By preventing the phosphorylation and subsequent degradation of IκBα, esculentosides block the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of various pro-inflammatory mediators.

Experimental data from studies on lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and microglial (BV-2) cell lines show a marked reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) upon treatment with esculentosides.

EsculentosideModel SystemTarget MediatorConcentrationObserved EffectReference
Esculentoside A LPS-stimulated BV-2 microgliaNO, PGE2, TNF-α, IL-6, IL-1β, IL-12PretreatmentSignificant decrease in production[1]
Esculentoside A LPS-stimulated BV-2 microgliaNF-κB p65 translocationPretreatmentMarked suppression[1]
Esculentoside B LPS-stimulated RAW 264.7 macrophagesNO, iNOS, COX-2Dose-dependentSuppression of gene and protein expression[2]
Esculentoside B LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-6, IL-1βDose-dependentDecrease in gene expression and secretion[2]

Quantitative IC50 values for cytokine inhibition by specific esculentosides are not consistently reported in the reviewed literature, but dose-dependent inhibitory effects are well-documented.

Signaling Pathway: Inhibition of NF-κB Activation by Esculentosides

The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of esculentosides.

NFkB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) p65 p65 p50 p50 NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive Inhibits NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Degradation of IκBα DNA DNA NFkB_active->DNA Translocates & Binds Esculentoside Esculentoside Esculentoside->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Induces

Fig. 1: Esculentoside-mediated inhibition of the NF-κB pathway.

Anti-Cancer Effects

Esculentosides have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Esculentoside A, in particular, has been shown to halt the proliferation of human colorectal cancer cells by inducing G0/G1 phase cell cycle arrest.[3] Esculentoside H has also been reported to suppress the migration and growth of colon cancer cells by inhibiting matrix metalloproteinase-9 (MMP-9) expression through the NF-κB and JNK signaling pathways.[4]

EsculentosideCancer Cell LineAssayIC50 (μM)Mechanism of ActionReference
Esculentoside A HT-29 (Colon)CCK-816G0/G1 cell cycle arrest[3]
Esculentoside A HCT-116 (Colon)CCK-816 - 24G0/G1 cell cycle arrest[3]
Esculentoside A SW620 (Colon)CCK-816 - 24G0/G1 cell cycle arrest[3]
Esculentoside H HCT116, CT26 (Colon)Transwell, Wound HealingNot ReportedSuppression of cell migration and growth via inhibition of MMP-9[4]

Antifungal Activity

While the antifungal properties of saponins are widely recognized, specific studies detailing the minimum inhibitory concentration (MIC) of purified esculentosides against pathogenic fungi are limited in the currently reviewed literature. However, the broader class of oleanene-type saponins, to which esculentosides belong, is known to exhibit antifungal effects.

EsculentosideFungal StrainAssayMIC (μg/mL)Reference
Esculentoside B GeneralNot SpecifiedData Not AvailableAntifungal activity is noted in reviews but specific MIC values are not provided.
Other SaponinsCandida albicansBroth MicrodilutionVariableGeneral literature indicates activity, but specific esculentoside data is needed.

Further research is required to establish specific MIC values for individual esculentosides against a panel of clinically relevant fungal pathogens.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in Microglial Cells

This protocol outlines the general procedure for evaluating the anti-inflammatory effects of esculentosides on LPS-stimulated microglial cells (e.g., BV-2).

experimental_workflow start Start: Seed BV-2 Microglia step1 Culture cells in 96-well plates (~5x10^4 cells/well) for 24h start->step1 step2 Pre-treat with various Esculentoside concentrations for 1-2 hours step1->step2 step3 Stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours (exclude non-stimulated control) step2->step3 step4 Collect cell culture supernatant step3->step4 step5a Measure TNF-α & IL-6 levels using commercial ELISA kits step4->step5a step5b Measure Nitric Oxide (NO) production using Griess Reagent step4->step5b end End: Analyze and Compare Data step5a->end step5b->end

Fig. 2: General workflow for in vitro anti-inflammatory assays.

Detailed Steps:

  • Cell Culture: BV-2 microglial cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and cultured for 24 hours to allow for adherence.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test esculentoside (e.g., EsA). Cells are incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. Control wells without LPS stimulation are maintained. The plates are incubated for an additional 18-24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is carefully collected from each well for analysis.

  • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

  • Nitric Oxide Measurement (Griess Assay): The accumulation of nitrite, an indicator of NO production, in the supernatant is measured using the Griess reagent system.

  • Data Analysis: The absorbance values are read using a microplate reader. The percentage inhibition of cytokine/NO production by the esculentoside is calculated relative to the LPS-stimulated control group.

Protocol 2: Cell Proliferation and Cytotoxicity Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of esculentosides on the proliferation and viability of cancer cells.

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., HT-29, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. The plate is pre-incubated for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: 10 µL of medium containing various concentrations of the test esculentoside is added to the respective wells. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well. Care is taken to avoid introducing bubbles.

  • Incubation: The plate is incubated for 1-4 hours in the incubator. The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esculentoside C
Reactant of Route 2
Esculentoside C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.